molecular formula C10H13NO5S B195580 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid CAS No. 71675-87-1

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Cat. No.: B195580
CAS No.: 71675-87-1
M. Wt: 259.28 g/mol
InChI Key: OJVNCXHGGYYOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Amisulpride

Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVNCXHGGYYOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992277
Record name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-87-1
Record name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(ethylsulphonyl)-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(ethylsulphonyl)-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5K498QLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1] This document details the compound's physicochemical characteristics, synthesis methodologies, and analytical procedures. Due to its primary role as a precursor, literature focusing on the intrinsic biological activity, mechanism of action, and pharmacokinetic profile of this compound is limited. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol
CAS Number 71675-87-1
Appearance White to slightly pink/buff colored crystalline powder
Melting Point 82-85 °C
Boiling Point 529.6 °C at 760 mmHg
Density 1.39 g/cm³
Water Solubility 8.555 g/L at 25°C
Solubility Slightly soluble in Chloroform and Methanol
pKa (Predicted) 4.09 ± 0.10

Synthesis

The synthesis of this compound is a multi-step process that is crucial for the production of Amisulpride. A common and well-documented synthetic route involves the oxidation of an ethylthio precursor followed by hydrolysis.

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

SynthesisWorkflow cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Reagents_Ox H₂O₂ / Na₂WO₄ Oxidation Oxidation of Thioether Intermediate Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate Oxidation->Intermediate Forms Reagents_Ox->Oxidation Reagents Reagents_Hy NaOH, then HCl Hydrolysis Ester Hydrolysis Product This compound Hydrolysis->Product Yields Reagents_Hy->Hydrolysis Reagents

A generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Hydrogen peroxide (30% solution)

  • Sodium tungstate (catalyst)

  • Sodium hydroxide

  • Hydrochloric acid

  • Isopropanol

  • Water

  • Sodium thiosulfate

Procedure:

  • Oxidation:

    • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol in a reaction vessel.

    • Add a catalytic amount of sodium tungstate.

    • Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature at 40-45°C.

    • Stir the reaction mixture for 3-4 hours at this temperature.

    • Cool the mixture to 5-10°C.

    • Add a 5% sodium thiosulfate solution to quench any remaining peroxide and stir for 60 minutes.

  • Hydrolysis:

    • To the reaction mixture containing the in-situ formed methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, add a solution of sodium hydroxide in water.

    • Heat the mixture to 60-65°C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester.

  • Isolation and Purification:

    • Cool the reaction mixture.

    • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

    • The precipitated solid, this compound, can be isolated by filtration.

    • The product can be further purified by recrystallization from a suitable solvent system.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the determination of this compound and its impurities is detailed below.[2]

ParameterCondition
Chromatographic Column Luna CN (4.6 mm × 150 mm, 5µm)
Mobile Phase Potassium dihydrogen phosphate buffer (pH=5.0) : Acetonitrile = 75:25 (v/v)
Detection Wavelength 225 nm
Column Temperature 30°C
Flow Rate 1.5 mL/min
Injection Volume 10µL
Quantification External standard method

This method demonstrates good linearity in the range of 0.25-200µg/mL for the title compound.[2]

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts will be indicative of the aromatic protons, the methoxy and ethyl groups, and the carboxylic acid proton.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis: Obtain the IR spectrum using an FTIR spectrometer. Characteristic peaks for the amino, sulfonyl, methoxy, and carboxylic acid functional groups are expected.

4.2.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed to confirm the molecular weight.

Biological Activity and Toxicology

Biological Activity

The primary documented biological significance of this compound is its role as a direct precursor in the synthesis of Amisulpride.[1] Amisulpride is an atypical antipsychotic that acts as a selective antagonist of dopamine D2 and D3 receptors.[3][4] There is a lack of available scientific literature on the intrinsic biological or pharmacological activity of this compound itself.

Toxicology and Safety Information

Limited toxicological data is available for this compound. The following information is based on available safety data sheets.

Hazard InformationDetails
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Aquatic Toxicity LC50 (fish): > 100 mg/L (96 h); EC50 (daphnia): > 100 mg/L (48 h); EC50 (algae): > 98 mg/L (72 h)
Handling Precautions Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and synthetic routes. Its significance is firmly rooted in its role as an essential intermediate for the pharmaceutical manufacturing of Amisulpride. While detailed analytical methods like HPLC are available, specific spectral data is not widely published. Furthermore, a notable gap exists in the scientific literature regarding the intrinsic biological activity and toxicological profile of this compound, independent of its role as a precursor. This guide provides a solid foundation for researchers and professionals working with this molecule and highlights areas where further investigation may be warranted.

References

An In-depth Technical Guide to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and established synthesis protocols.

Molecular Structure and Identification

This compound is a substituted benzoic acid derivative. The core of the molecule is a benzene ring substituted with a carboxylic acid group, a methoxy group, an amino group, and an ethylsulfonyl group. Its chemical structure is unambiguously defined by its IUPAC name and various chemical identifiers.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 71675-87-1[1][2][3]
Molecular Formula C₁₀H₁₃NO₅S[4][1][5]
SMILES O=C(O)C1=CC(S(=O)(CC)=O)=C(N)C=C1OC[4][6]
InChI Key OJVNCXHGGYYOPH-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic processes.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 259.28 g/mol [4][1][3]
Appearance White to light yellow or slightly pink crystalline powder/solid[1][3][7]
Melting Point 82-85 °C or 148.0 to 152.0 °C[1][3][7]
Boiling Point 529.6 °C at 760 mmHg[5][7]
Density 1.39 g/cm³[5][7]
Purity >98.0% (by HPLC)[1]

Table 3: Computational Chemistry Data

PropertyValue
Topological Polar Surface Area (TPSA) 106.69 Ų
LogP 0.7692
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Rotatable Bonds 4

Significance and Applications

This compound holds significant importance as a primary precursor in the synthesis of Amisulpride.[7][8] Amisulpride is an atypical antipsychotic drug used for the treatment of schizophrenia.[7] The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[8]

Experimental Protocols: Chemical Synthesis

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity.[8] The most commonly cited method involves the oxidation of an ethylthio group to an ethylsulfonyl group, followed by the hydrolysis of a methyl ester.[8]

A. General Synthesis from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This common industrial synthesis route involves two main stages: oxidation and hydrolysis.[8][9]

  • Step 1: Oxidation

    • Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[8][9]

    • Reagents: 30% Hydrogen peroxide (H₂O₂), a catalytic amount of sodium tungstate (Na₂WO₄).[9]

    • Solvent: Isopropanol.[9]

    • Procedure:

      • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate and a catalytic amount of sodium tungstate in isopropanol at ambient temperature.[9]

      • Slowly add 30% hydrogen peroxide to the solution.[9]

      • Stir the reaction mixture at 40-45 °C for 3-4 hours.[9]

      • Cool the mixture to 5-10 °C.[9]

      • Add a 5% sodium thiosulfate solution to quench any remaining peroxide and stir for 60 minutes. This produces methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in situ.[10]

  • Step 2: Hydrolysis

    • Reagent: Sodium hydroxide (NaOH) solution.[9]

    • Procedure:

      • Add a solution of sodium hydroxide to the reaction mixture from Step 1.[9]

      • Warm the mixture to 60-65 °C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester to a carboxylic acid.[9][10]

      • After the reaction is complete, cool the mixture.[9][10]

      • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[9][10]

    • Isolation: The final product, this compound, is isolated by filtration (diafiltration), with reported yields of around 82% and purity of 99%.[9][10]

B. Alternative Synthesis Route

Another documented method starts from 2-methoxy-4-acetamido methyl benzoate.[11]

  • Step 1: React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid.[11]

  • Step 2: The resulting 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate is then reacted with sodium sulfite and diethyl sulfate.[11]

  • Step 3: Finally, hydrochloric acid acidification yields the desired product.[11] This process is reported to have a total yield of approximately 75% with a purity of over 99.5%.[11]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Oxidation Oxidation Start->Oxidation H₂O₂, Na₂WO₄ Isopropanol, 40-45°C Intermediate Intermediate: Methyl 4-amino-5-(ethylsulfonyl)benzoate Oxidation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis NaOH (aq) 60-65°C Precipitation Acidification & Precipitation Hydrolysis->Precipitation HCl (aq) pH 4.0-4.5 Isolation Isolation & Purification Precipitation->Isolation Filtration FinalProduct Final Product: This compound Isolation->FinalProduct

Caption: General synthesis workflow for this compound.

This document provides a foundational understanding of this compound for scientific and professional audiences. The provided data and protocols are compiled from publicly available chemical and pharmaceutical literature.

References

Core Mechanism of Action: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. This compound is a key intermediate in the synthesis of Amisulpride, an atypical antipsychotic agent.[1][2] Therefore, its primary pharmacological relevance is defined by the actions of Amisulpride. This document will focus on the molecular targets, signaling pathways, and dose-dependent effects of Amisulpride, the final active pharmaceutical ingredient derived from this compound.

Introduction

This compound is a substituted benzamide derivative that serves as a crucial precursor in the chemical synthesis of Amisulpride.[1] While the intermediate itself is not pharmacologically active in its isolated form, its molecular framework is integral to the structure and function of Amisulpride. Amisulpride is recognized for its efficacy in treating schizophrenia, addressing both positive and negative symptoms, as well as its utility in managing dysthymia and major depressive disorder at lower dosages.[3][4] The therapeutic effects of Amisulpride are attributed to its highly selective and dose-dependent interaction with the dopaminergic system.[4][5]

Primary Pharmacological Target: Dopamine D2/D3 Receptors

The core mechanism of action of Amisulpride, and by extension the pharmacological relevance of its precursor, is its selective antagonism of dopamine D2 and D3 receptors.[5][6][7] It exhibits a high affinity for these receptors, particularly in the limbic system, which is a key area of the brain involved in emotion and behavior regulation.[4][7] This selectivity contributes to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[1][7] Notably, Amisulpride has little to no affinity for dopamine D1, D4, or D5 receptor subtypes.[6]

Receptor Binding Affinity

Quantitative data on the binding affinity of Amisulpride to various neurotransmitter receptors highlights its selectivity. The dissociation constant (Ki) is a measure of the drug's affinity for a receptor; a smaller Ki value indicates a stronger binding affinity.

ReceptorDissociation Constant (Ki, nM)Reference
Dopamine D23.0[3]
Dopamine D33.5[3]
Serotonin 5-HT2B13[3]
Serotonin 5-HT7(R)-amisulpride: 47[3]

Dose-Dependent Dual Mechanism of Action

A defining characteristic of Amisulpride's pharmacology is its dual, dose-dependent mechanism of action.[4][5] This allows for a broad therapeutic window, addressing a range of symptoms from depression to psychosis.[5]

Low-Dose Effects: Presynaptic Autoreceptor Blockade

At lower doses (typically 50-300 mg/day), Amisulpride preferentially blocks presynaptic D2 and D3 autoreceptors.[3][4][5] These autoreceptors normally function to inhibit the release of dopamine into the synapse.[3] By antagonizing these receptors, Amisulpride disinhibits dopamine release, leading to an overall increase in dopaminergic neurotransmission.[3][6] This enhanced dopamine activity is believed to mediate its therapeutic effects on depressive symptoms and the negative symptoms of schizophrenia, such as apathy and social withdrawal.[3][4][6]

High-Dose Effects: Postsynaptic Receptor Blockade

At higher doses (typically 400-1200 mg/day), Amisulpride acts as a potent antagonist of postsynaptic D2 and D3 receptors.[4][5][6] In conditions like schizophrenia, an overactivity of dopamine in certain brain regions is hypothesized to contribute to the positive symptoms, such as hallucinations and delusions.[5] By blocking these postsynaptic receptors, Amisulpride reduces dopaminergic hyperactivity, thereby alleviating these psychotic symptoms.[5][6]

Dose-Dependent Mechanism of Amisulpride cluster_low_dose Low Dose cluster_high_dose High Dose Low_Dose_Amisulpride Amisulpride (Low Dose) Presynaptic_Autoreceptor Presynaptic D2/D3 Autoreceptors Low_Dose_Amisulpride->Presynaptic_Autoreceptor Blocks Dopamine_Release Increased Dopamine Release Presynaptic_Autoreceptor->Dopamine_Release Inhibits (normally) Therapeutic_Effect_Low Alleviation of Negative & Depressive Symptoms Dopamine_Release->Therapeutic_Effect_Low High_Dose_Amisulpride Amisulpride (High Dose) Postsynaptic_Receptor Postsynaptic D2/D3 Receptors High_Dose_Amisulpride->Postsynaptic_Receptor Blocks Dopaminergic_Hyperactivity Reduced Dopaminergic Hyperactivity Postsynaptic_Receptor->Dopaminergic_Hyperactivity Therapeutic_Effect_High Antipsychotic Effect (Alleviation of Positive Symptoms) Dopaminergic_Hyperactivity->Therapeutic_Effect_High

Caption: Dose-dependent dual mechanism of Amisulpride.

Secondary Pharmacological Actions

While the primary mechanism of Amisulpride is centered on dopamine receptor antagonism, some studies suggest a potential role for serotonin receptors in its therapeutic profile.

Serotonin 5-HT7 Receptor Antagonism

Animal studies have indicated that Amisulpride can act as a potent antagonist of the serotonin 5-HT7 receptor.[6] This action is hypothesized to contribute to its antidepressant effects.[5][6] However, its primary mode of action is still considered to be through dopamine receptor modulation.[5]

Receptor Selectivity and Side Effect Profile

Amisulpride's high selectivity for D2/D3 receptors and its low affinity for other neurotransmitter receptors, such as other serotonin subtypes, adrenergic (α1), histaminergic (H1), and cholinergic receptors, contribute to its favorable side effect profile compared to first-generation antipsychotics.[5][6] This selectivity results in a lower likelihood of sedation, weight gain, and anticholinergic side effects like dry mouth and constipation.[5]

Receptor Binding Profile of Amisulpride cluster_high_affinity High Affinity / Primary Targets cluster_moderate_affinity Moderate Affinity / Secondary Targets cluster_low_affinity Low to No Affinity Amisulpride Amisulpride D2 Dopamine D2 Amisulpride->D2 Antagonist D3 Dopamine D3 Amisulpride->D3 Antagonist 5HT7 Serotonin 5-HT7 Amisulpride->5HT7 Antagonist (contributes to antidepressant effect) D1 Dopamine D1 Amisulpride->D1 D4 Dopamine D4 Amisulpride->D4 D5 Dopamine D5 Amisulpride->D5 5HT_other Other 5-HT Receptors Amisulpride->5HT_other Alpha1 α1-Adrenergic Amisulpride->Alpha1 H1 Histamine H1 Amisulpride->H1 AChR Cholinergic Amisulpride->AChR Experimental Workflow for Receptor Binding Assay Start Start Membrane_Prep Membrane Preparation (with target receptors) Start->Membrane_Prep Assay_Setup Assay Setup: Membranes + Radioligand + Amisulpride (varying conc.) Membrane_Prep->Assay_Setup Incubation Incubation (allow binding equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Quantification Scintillation Counting (measure radioactivity) Filtration->Quantification Data_Analysis Data Analysis (determine IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

References

The Pivotal Role of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid in Modern Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a critical chemical intermediate in the pharmaceutical industry. The document elucidates its primary application in the synthesis of the atypical antipsychotic agent, Amisulpride, and details the synthetic pathways for both the intermediate and the final active pharmaceutical ingredient (API). Furthermore, this guide presents a thorough examination of the pharmacological action of Amisulpride, with a focus on its dose-dependent mechanism at dopamine D2 and D3 receptors. Quantitative data from various synthetic methodologies are systematically tabulated for comparative analysis. Detailed experimental protocols for key synthetic steps are also provided to facilitate research and development. Visual representations of synthetic workflows and the Amisulpride signaling pathway are included to enhance understanding.

Introduction

This compound, with the CAS number 71675-87-1, is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1] Its molecular structure, featuring an amine group, a methoxy group, and an ethylsulfonyl group on a benzoic acid core, makes it a versatile precursor for the synthesis of complex molecules. While theoretically applicable in various synthetic contexts, its predominant and most commercially significant role is as a key starting material in the production of Amisulpride.[2][3] Amisulpride is an effective atypical antipsychotic medication utilized in the treatment of schizophrenia, demonstrating efficacy against both positive and negative symptoms of the disorder.[4] This guide will delve into the synthesis of this compound, its conversion to Amisulpride, and the pharmacological underpinnings of the final drug product.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. Several synthetic routes have been developed, often starting from more readily available precursors. A common strategy involves the oxidation of a thioether precursor.[5]

Common Synthetic Pathway

A widely employed synthetic route commences with methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. This precursor undergoes oxidation of the ethylthio group to an ethylsulfonyl group, followed by hydrolysis of the methyl ester to the desired carboxylic acid.[5]

G cluster_0 Synthesis of this compound start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Oxidation start->oxidation H2O2, Sodium Tungstate hydrolysis Hydrolysis oxidation->hydrolysis NaOH, then Acidification product This compound hydrolysis->product

General synthetic workflow for this compound.
Quantitative Data on Synthesis

The efficiency of the synthesis of this compound is critical for the cost-effective production of Amisulpride. The following table summarizes quantitative data from various reported synthetic methods.

Starting MaterialKey ReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate30% H2O2, Sodium TungstateIsopropanol40-45 °C, 3-4 hours8299[6]
4-Amino-2-hydroxybenzoic acidDimethyl sulfate, KSCN, Bromoethane, H2O2Not specifiedMulti-step24.5 (total)Not specified[7]
2-Methoxy-4-acetamido methyl benzoateChlorosulfonic acid, Sodium sulfite, Diethyl sulfateNot specifiedMulti-step~75 (total)>99.5[8]
Detailed Experimental Protocol: Oxidation and Hydrolysis

The following protocol is a representative example of the synthesis of this compound from its thioether precursor.[6]

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Isopropanol

  • Sodium tungstate (catalytic amount)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide

  • Dilute hydrochloric acid

  • Water

Procedure:

  • A solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L) is prepared at ambient temperature.

  • A catalytic amount of sodium tungstate (0.0082 kg) is added to the solution.

  • 30% hydrogen peroxide is slowly added to the reaction mixture.

  • The mixture is stirred at 40-45 °C for 3-4 hours.

  • After the reaction, the mixture is cooled to 5-10 °C.

  • To quench the excess peroxide, a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) is added, and stirring is continued for 60 minutes. This produces methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.

  • A solution of sodium hydroxide (1.00 kg in 10 L of water) is then added, and the mixture is warmed to 60-65 °C and stirred for 2-3 hours to facilitate hydrolysis.

  • Upon completion of the hydrolysis, the reaction mixture is cooled.

  • The pH of the solution is adjusted to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.

  • The product, this compound, is isolated via diafiltration, yielding a product with 82% yield and 99% purity.[6]

Role in the Synthesis of Amisulpride

This compound is the pivotal intermediate for the synthesis of Amisulpride.[9] The final step in the synthesis of Amisulpride involves the coupling of this intermediate with (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine.[10]

Amisulpride Synthesis Workflow

The conversion of this compound to Amisulpride is typically achieved through an amidation reaction. This involves the activation of the carboxylic acid group, followed by reaction with the amine.

G cluster_1 Amisulpride Synthesis start This compound coupling Coupling Reaction start->coupling Ethyl chloroformate, Triethylamine product Amisulpride coupling->product reagent (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine reagent->coupling

Final step in the synthesis of Amisulpride.
Quantitative Data on Amisulpride Synthesis

The yield and purity of the final Amisulpride product are of utmost importance in pharmaceutical manufacturing. The table below presents data from various synthetic approaches starting from this compound or its ester.

Starting MaterialCoupling ReagentsSolventYield (%)Purity (%)Reference
This compoundEthyl chloroformate, TriethylamineAcetone100Not specified[10]
This compoundThionyl chloride (for activation), then amidationNot specifiedHighHigh[9]
4-Amino-2-methoxy-5-ethylsulfonylbenzoic acid methyl esterOrganic alkali (e.g., sodium methoxide)Not specified>90>99.7[11]
This compoundNot specifiedNot specified75-80>99[12]
Detailed Experimental Protocol: Amisulpride Synthesis

The following protocol describes the synthesis of Amisulpride from this compound.[10]

Materials:

  • This compound

  • Acetone

  • Triethylamine

  • Ethyl chloroformate

  • Levorotatory 1-ethyl-2-aminomethyl pyrrolidine

Procedure:

  • Dissolve 104 g of this compound in 380 ml of acetone.

  • Add 38 g of triethylamine to the solution.

  • Treat the mixture with 41 g of ethyl chloroformate to activate the carboxylic acid.

  • Subsequently, add 58 g of levorotatory 1-ethyl-2-aminomethyl pyrrolidine to the reaction mixture.

  • The reaction proceeds to yield 140 g of levorotatory N-[1-ethyl-2-pyrrolidylmethyl]-2-methoxy-4-amino-5-ethylsulphonyl benzamide (Amisulpride), corresponding to a 100% yield.[10]

Pharmacological Significance: The Mechanism of Action of Amisulpride

The therapeutic effects of Amisulpride, synthesized from this compound, are attributed to its unique and selective interaction with dopamine receptors in the brain.[13]

Dose-Dependent Dopamine Receptor Antagonism

Amisulpride is a selective antagonist of dopamine D2 and D3 receptors.[14] It exhibits a dose-dependent mechanism of action.[13]

  • Low Doses: At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. This action inhibits the negative feedback loop that normally suppresses dopamine release, leading to an increase in dopaminergic neurotransmission. This is thought to be the mechanism behind its efficacy in treating the negative symptoms of schizophrenia and depressive symptoms.[13][4]

  • High Doses: At higher therapeutic doses, Amisulpride acts as a conventional antagonist at postsynaptic D2 and D3 receptors, particularly in the limbic system.[5] This blockade of postsynaptic receptors mitigates the effects of excessive dopamine, which is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

Amisulpride has a low affinity for other neurotransmitter receptors, such as serotonin, histamine, and acetylcholine receptors, which contributes to its favorable side-effect profile compared to some other antipsychotics.[4]

Signaling Pathway of Amisulpride

The antagonism of D2 and D3 receptors by Amisulpride interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by dopamine.

G cluster_2 Amisulpride Signaling Pathway dopamine Dopamine receptor Dopamine D2/D3 Receptor dopamine->receptor Activates amisulpride Amisulpride amisulpride->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A camp->pka Inhibits response Cellular Response pka->response Modulates

References

The Cornerstone of Atypical Antipsychotics: A Technical Guide to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a pivotal pharmaceutical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. This document details the physicochemical properties, various synthesis protocols, and its ultimate conversion to the active pharmaceutical ingredient (API). Furthermore, it elucidates the mechanism of action of Amisulpride, connecting the significance of this intermediate to its therapeutic effects.

Physicochemical and Pharmacokinetic Properties

This compound is a slightly pink solid with the chemical formula C10H13NO5S.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 71675-87-1[2]
Molecular Formula C10H13NO5S[1][2]
Molecular Weight 259.28 g/mol [2]
Melting Point 82-85 °C[1]
Boiling Point 529.6 °C at 760 mmHg[1]
Density 1.39 g/cm³[1]
Purity ≥98%[2]

Synthesis of this compound

The synthesis of this compound is a critical process that demands precision to ensure high yield and purity.[3] Several synthetic routes have been developed, with a common pathway involving the oxidation of a thioether precursor.[3]

Experimental Protocol: Oxidation and Hydrolysis Route

This common industrial method starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[3][4]

Step 1: Oxidation

  • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L), add a catalytic amount of sodium tungstate (0.0082 kg) at ambient temperature.[4][5]

  • Slowly add 30% hydrogen peroxide to the mixture.[4][5]

  • Stir the reaction mixture at 40-45 °C for 3-4 hours.[4][5]

  • Cool the mixture to 5-10 °C.[4][5]

  • To quench the excess peroxide, add a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) and continue stirring for 60 minutes. This produces methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in situ.[4][5]

Step 2: Hydrolysis

  • To the reaction mixture from the previous step, add a solution of sodium hydroxide (1.00 kg in 10 L of water).[4][5]

  • Heat the mixture to 60-65 °C and stir for 2-3 hours.[4][5]

  • After completion of the reaction, cool the mixture.[4][5]

  • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid (1:10).[4][5]

  • The final product, this compound, is isolated. This process typically yields a product with 82% yield and 99% purity.[4][5]

G cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis A Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in Isopropanol B Add Sodium Tungstate (catalyst) A->B C Slowly add 30% Hydrogen Peroxide B->C D Stir at 40-45°C for 3-4h C->D E Cool to 5-10°C D->E F Add 5% Sodium Thiosulfate E->F G Stir for 60 min (Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate formed) F->G H Add Sodium Hydroxide Solution I Heat to 60-65°C and stir for 2-3h H->I J Cool the mixture I->J K Adjust pH to 4.0-4.5 with HCl J->K L Isolate this compound K->L

Figure 1: Synthesis workflow for this compound.

Application in the Synthesis of Amisulpride

This compound is a crucial intermediate in the synthesis of Amisulpride.[1] The process involves the condensation of the acid with (R)-2-amino-N-ethylpyrrolidine.[1]

Experimental Protocol: Synthesis of R-Amisulpride
  • Dissolve this compound in chloroform.[1]

  • Add triethylamine as a catalyst.[1]

  • Introduce (R)-2-amino-N-ethylpyrrolidine to the mixture for the condensation reaction.[1]

  • The resulting R-amisulpride can be further reacted with an acid to form its pharmaceutical salt.[1] This method is noted for its simplicity, high safety, and good product quality, making it suitable for large-scale production.[1]

G A This compound in Chloroform B Add Triethylamine (catalyst) A->B C Add (R)-2-amino-N-ethylpyrrolidine B->C D Condensation Reaction C->D E R-Amisulpride D->E F React with Acid E->F G Pharmaceutical Salt of R-Amisulpride F->G

Figure 2: Workflow for the synthesis of R-Amisulpride.

Mechanism of Action of Amisulpride: The Role of the Intermediate

Amisulpride is an atypical antipsychotic that exhibits high and selective affinity for dopamine D2 and D3 receptors.[3] Its therapeutic efficacy is attributed to its potent antagonism of these receptors.[3] The structural integrity of this compound is fundamental to the final pharmacological activity of Amisulpride.

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o family of G-proteins.[3] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and reduced activity of Protein Kinase A (PKA).[3] Amisulpride, by acting as a competitive antagonist, binds to these receptors without activating them, thereby blocking the downstream signaling cascade initiated by dopamine.[3]

Interestingly, Amisulpride exhibits a dose-dependent mechanism. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is thought to alleviate negative symptoms of schizophrenia.[3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, primarily in the limbic regions, to control the positive symptoms.[3]

G cluster_pathway Dopamine D2/D3 Receptor Signaling Pathway cluster_cell Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor Binds & Activates Gi_protein Gi/o Protein Receptor->Gi_protein Activates Amisulpride Amisulpride Amisulpride->Receptor Binds & Blocks AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Cellular Functions PKA->CellularResponse

Figure 3: Amisulpride's antagonistic action on the Dopamine D2/D3 signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the production of Amisulpride. The synthesis of this intermediate requires carefully controlled conditions to achieve the high purity necessary for pharmaceutical applications. Its chemical structure is directly responsible for the selective antagonism of dopamine D2 and D3 receptors by Amisulpride, which underlies the drug's efficacy in treating schizophrenia. A thorough understanding of the synthesis and properties of this intermediate is therefore essential for researchers and professionals involved in the development and manufacturing of this important antipsychotic medication.

References

The Genesis of a Selective Dopamine Antagonist: A Technical History of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and its culmination in Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a pivotal intermediate in the synthesis of the atypical antipsychotic, amisulpride. The narrative of this benzoic acid derivative is intrinsically linked to the development of amisulpride, a compound designed for selective dopamine D2/D3 receptor antagonism. This document provides a comprehensive overview of its synthesis, the pharmacological evolution of amisulpride, and the intricate signaling pathways it modulates.

Discovery and Historical Development

The history of this compound is fundamentally the history of the quest for a more targeted and tolerable antipsychotic agent. Its synthesis was a crucial step in the development of amisulpride by the French pharmaceutical company Sanofi-Aventis (then Sanofi-Synthélabo) in the 1990s. The primary goal was to create a molecule with high affinity and selectivity for dopamine D2 and D3 receptors, particularly in the limbic system, while minimizing effects on other receptors to reduce the side-effect profile common to older antipsychotics.

The key inventive step is detailed in U.S. Patent 4,401,822, which describes the preparation of a series of substituted benzamides, including amisulpride.[1][2][3] This patent laid the groundwork for the synthesis of this compound as the essential backbone for these novel compounds. Amisulpride emerged as a promising candidate due to its unique dose-dependent activity. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to contribute to its efficacy against the negative symptoms of schizophrenia. At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist, addressing the positive symptoms of the disorder.[4][5][6]

Amisulpride was introduced in European markets in the 1990s and has since been used for the treatment of schizophrenia and, at lower doses, for dysthymia.[7][8] Its patent expired in 2008, leading to the availability of generic formulations.[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined over time to improve yield and purity. The general and most common synthetic pathway is outlined below.[9][10][11][12][13]

Experimental Protocol: General Synthesis

Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[9][12]

Step 1: Oxidation of the Thioether

  • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1 equivalent) in a suitable solvent, such as isopropanol.

  • Add a catalytic amount of sodium tungstate.

  • Slowly add 30% hydrogen peroxide to the solution at ambient temperature.

  • The reaction mixture is then heated to and stirred at 40-45°C for 3-4 hours.

  • After the reaction is complete, the mixture is cooled to 5-10°C.

  • To quench any remaining peroxide, a 5% sodium thiosulfate solution is added, and the mixture is stirred for approximately 60 minutes. This step yields methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in situ.

Step 2: Hydrolysis of the Ester

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (a strong base).

  • The mixture is then warmed to 60-65°C and stirred for 2-3 hours to facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Upon completion, the reaction mixture is cooled.

  • The pH of the solution is carefully adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the final product.

  • The resulting solid, this compound, is then isolated, typically through filtration, and purified.

This process can achieve a yield of approximately 82% with a purity of 99%.[10]

Below is a visual representation of a common synthetic workflow:

G cluster_synthesis Synthesis of this compound start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Oxidation (H2O2, Sodium Tungstate) start->oxidation intermediate Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate oxidation->intermediate hydrolysis Hydrolysis (NaOH) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

A simplified workflow for the synthesis of the target compound.

Pharmacological Profile of Amisulpride

The pharmacological activity of amisulpride, the final drug product derived from this compound, is characterized by its high affinity and selectivity for dopamine D2 and D3 receptors.

Quantitative Data: Receptor Binding Affinities and Pharmacokinetics

The following tables summarize key quantitative data for amisulpride.

Receptor Ki (nM) Reference
Dopamine D22.8 - 4.43[5][8]
Dopamine D33.2 - 3.5[4][5]
Serotonin 5-HT711.5 - 47[4][8][14]
Serotonin 5-HT2B13[4]

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Pharmacokinetic Parameter Value Reference
Bioavailability48%[6]
Protein Binding16%[4]
Elimination Half-life~12 hours[6]
MetabolismMinimal (mostly excreted unchanged)[4]
ExcretionPrimarily renal[6]

Mechanism of Action: Dopamine Receptor Signaling

Amisulpride exerts its therapeutic effects through the modulation of dopamine D2 and D3 receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

In addition to the canonical G-protein signaling, D2 receptor signaling also involves a G-protein-independent pathway mediated by β-arrestin 2. Amisulpride has been shown to influence this pathway, which may contribute to its unique therapeutic profile and tolerability.

The following diagram illustrates the dual signaling pathways of the dopamine D2 receptor and the antagonistic action of amisulpride.

G cluster_pathway Dopamine D2 Receptor Signaling and Amisulpride Action cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates Amisulpride Amisulpride Amisulpride->D2R antagonizes Gi Gαi D2R->Gi GRK GRK D2R->GRK AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA beta_arrestin β-Arrestin 2 GRK->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization

Dopamine D2 receptor signaling pathways and the antagonistic effect of amisulpride.

Conclusion

The discovery and development of this compound represent a significant milestone in medicinal chemistry, enabling the creation of amisulpride, a valuable therapeutic agent for schizophrenia and other psychiatric disorders. Its history underscores the importance of rational drug design in targeting specific receptor subtypes to improve efficacy and tolerability. The detailed understanding of its synthesis and the pharmacological actions of its derivative, amisulpride, continues to inform the development of new central nervous system therapies.

References

Physical and chemical properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as amisulpride acid, is a substituted benzoic acid derivative. Its chemical structure features an amino group, an ethylsulfonyl group, and a methoxy group attached to the benzene ring, in addition to the carboxylic acid functional group.

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic processes.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₅S[1][2]
Molecular Weight 259.28 g/mol [1][2]
Appearance White to light yellow or slightly pink crystalline powder/solid.[3][4]
Melting Point 82-85 °C or 148-152 °C[2][4]
Boiling Point 529.6 °C (Predicted)[5]
Solubility Slightly soluble in chloroform and methanol.[5]
pKa 4.09 ± 0.10 (Predicted)[5]
Density 1.390 g/cm³ (Predicted)[5]

Note on Melting Point Discrepancy: There is a notable variation in the reported melting points for this compound across different suppliers and databases. This could be attributed to differences in purity or crystalline form. Researchers should consider verifying the melting point of their specific batch.

Synthesis Protocol

The primary route for the synthesis of this compound involves the oxidation of an ethylthio precursor followed by hydrolysis. A detailed experimental protocol is outlined below.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Start Start with methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Oxidation Oxidation (Hydrogen Peroxide, Sodium Tungstate) Start->Oxidation Step 1 Hydrolysis Hydrolysis (Sodium Hydroxide) Oxidation->Hydrolysis Step 2 Acidification Acidification (Hydrochloric Acid) Hydrolysis->Acidification Step 3 Isolation Isolation and Purification Acidification->Isolation Step 4 End Final Product: This compound Isolation->End

Caption: A workflow diagram illustrating the synthesis of this compound.

Detailed Experimental Procedure

This protocol is based on established industrial synthesis methods.

Step 1: Oxidation

  • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in an appropriate solvent such as isopropanol.

  • Add a catalytic amount of sodium tungstate.

  • Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature between 40-45 °C.

  • Stir the reaction mixture for 3-4 hours until the oxidation is complete.

  • Cool the mixture to 5-10 °C.

  • Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir for approximately 60 minutes.

Step 2: Hydrolysis

  • To the reaction mixture from the previous step, add a solution of sodium hydroxide.

  • Heat the mixture to 60-65 °C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester.

Step 3: Acidification and Precipitation

  • After the hydrolysis is complete, cool the reaction mixture.

  • Carefully adjust the pH to 4.0-4.5 by adding dilute hydrochloric acid. This will precipitate the product.

Step 4: Isolation and Purification

  • The precipitated solid is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield high-purity this compound.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: IR spectra are available for this compound and can be used to identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.[6][7]

  • Raman Spectroscopy: Raman spectra provide complementary information to IR and can be useful for identifying the aromatic ring vibrations and other key structural features.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific data is not widely published, ¹H and ¹³C NMR would be essential for confirming the chemical structure by showing the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Purity levels of >98% are commonly reported by commercial suppliers.[2]

Biological Activity and Applications

The primary application of this compound is as a crucial intermediate in the synthesis of Amisulpride, an atypical antipsychotic drug used in the treatment of schizophrenia.[8] Its own biological activity is not extensively studied, as it is primarily valued as a building block for this pharmaceutical agent. No specific signaling pathways have been attributed to this molecule in the current scientific literature.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

In-Depth Technical Guide to the Safety and Handling of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 71675-87-1), a key intermediate in pharmaceutical synthesis. The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

This compound is a solid, typically appearing as a white to off-white or slightly pink powder.[1][2] Due to its fine particulate nature, it poses a risk of dust inhalation.

PropertyValueReference
CAS Number 71675-87-1[1][3][4]
Molecular Formula C₁₀H₁₃NO₅S[1][3]
Molecular Weight 259.28 g/mol [1]
Physical State Solid, Powder[1][2]
Melting Point 82-85 °C[5]
Boiling Point 529.6 ± 50.0 °C (Predicted)[5]
Density 1.390 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility 8.555 g/L at 25 °C[5]
Storage Temperature 2-8°C, in a dark, inert atmosphere[1][5]

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[3] Ingestion is also a potential route of exposure. The Globally Harmonized System (GHS) classification is summarized below. It is important to note that while most suppliers provide a consistent classification, some variations exist. The following table represents the most frequently cited classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[3][4][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[3][4][6]

Signal Word: Warning[1][4][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[4]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in public literature. The hazard classifications are based on data from similar compounds and computational predictions. No quantitative data such as LD50 (Lethal Dose, 50%) values for oral, dermal, or inhalation routes have been published in the reviewed safety data sheets.[5] The primary health hazards are related to its irritant properties.[3][4][6]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe handling, from initial risk assessment to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment 1. Conduct Risk Assessment (Review SDS, Identify Hazards) GatherPPE 2. Assemble Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea 3. Prepare Designated Work Area (Fume Hood, Spill Kit) GatherPPE->PrepWorkArea Weighing 4. Weigh Compound (In Ventilated Enclosure) PrepWorkArea->Weighing Reaction 5. Perform Experimental Procedure Weighing->Reaction Decontamination 6. Decontaminate Work Surfaces & Glassware Reaction->Decontamination WasteDisposal 7. Dispose of Waste (Follow Institutional Protocols) Decontamination->WasteDisposal Store 8. Store Securely WasteDisposal->Store

Caption: General workflow for the safe handling of this compound.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A laboratory fume hood or a ventilated balance enclosure should be used, especially when weighing and transferring the powder, to minimize inhalation of dust.[6]

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:[3][6]

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3]

Experimental Protocol: General Procedure for Handling Hazardous Powders

While a specific experimental protocol for safety studies of this compound is not available, the following general procedure for handling hazardous chemical powders should be adapted and followed.

  • Preparation:

    • Designate a specific area for handling the powder, preferably within a fume hood.[6]

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.

    • Have a clearly labeled waste container ready for contaminated materials.

  • Weighing and Transfer:

    • If possible, use a ventilated balance enclosure.

    • Alternatively, tare a sealed container, transfer the powder to the container inside a fume hood, and then re-weigh the sealed container outside the hood.

    • Use a spatula to carefully transfer the powder, avoiding any actions that could create dust clouds.

    • Keep containers of the powder sealed when not in use.[3]

  • Post-Handling and Decontamination:

    • After handling, decontaminate the work surface by carefully wiping it down with a damp cloth. Avoid dry sweeping, which can aerosolize dust.[3]

    • Decontaminate all equipment that has come into contact with the powder.

    • Dispose of all contaminated materials (gloves, bench paper, etc.) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[4][6]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Seek medical attention.[4][6]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[6] Water spray can also be used.

  • Specific Hazards: The compound is not combustible, but the container may burn.[3] Thermal decomposition may produce hazardous fumes, including carbon oxides and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear the appropriate PPE as described in Section 4.2.

  • Cleanup Procedures: For small spills, carefully sweep or vacuum up the powder, avoiding dust generation.[3] Place the spilled material into a sealed, labeled container for disposal.[3] Clean the spill area with a wet cloth. For large spills, contact your institution's environmental health and safety department.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Recommended storage is at 2-8°C under an inert atmosphere.[1][5]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. All laboratory personnel should review this information and their institution's specific safety protocols before working with this compound.

References

Solubility Profile of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 71675-87-1), a key intermediate in the synthesis of the atypical antipsychotic drug amisulpride.[1] Due to the limited availability of public, quantitative solubility data for this specific intermediate, this document focuses on providing qualitative solubility information, predicted aqueous solubility, and detailed descriptions of industry-standard experimental protocols for solubility determination. Furthermore, this guide presents visual workflows for these experimental methods and the synthesis of the title compound to aid in research and development activities.

Introduction

This compound is a crucial organic compound primarily utilized as a precursor in the pharmaceutical synthesis of amisulpride. Its chemical structure, featuring a benzoic acid moiety with amino, methoxy, and ethylsulfonyl groups, suggests solubility in polar solvents.[2] Understanding the solubility of this intermediate is critical for process optimization, formulation development, and ensuring reaction efficiency and product purity during the manufacturing of amisulpride.

Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively available in peer-reviewed literature or public databases. The information available is primarily qualitative or based on computational predictions.

Table 1: Summary of Known Solubility Data for this compound

Solvent SystemTemperature (°C)SolubilityData TypeReference
ChloroformNot SpecifiedSlightly SolubleQualitative[3]
MethanolNot SpecifiedSlightly SolubleQualitative[3]
Polar SolventsNot SpecifiedSolubleGeneral[2]

Note: The lack of specific, quantitative data highlights a potential knowledge gap for this important pharmaceutical intermediate.

Experimental Protocols for Solubility Determination

Several standard methods are employed in the pharmaceutical industry to determine the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of substance available, and the required throughput.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a well-established technique for determining thermodynamic (or equilibrium) solubility. It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Protocol Outline:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72 hours) A->B Seal vials C Centrifuge or Filter B->C Equilibrium reached D Withdraw supernatant C->D Separate solid and liquid E Dilute sample D->E F Analyze by HPLC E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early drug discovery, when compound availability is limited and many compounds need to be screened, high-throughput methods are used to determine kinetic solubility. These methods are faster but may overestimate the true equilibrium solubility.

Protocol Outline:

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

  • Dispensing: Using automated liquid handlers, dispense the stock solution into a 96-well microplate.

  • Addition of Aqueous Buffer: Add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to each well. The addition of the aqueous buffer to the DMSO solution can cause the compound to precipitate if its solubility is exceeded.

  • Incubation and Detection: The plate is incubated for a short period (e.g., 1-2 hours) and the amount of precipitate is measured. Common detection methods include nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy after filtration.

  • Data Analysis: The kinetic solubility is determined by comparing the results to a calibration curve or by identifying the concentration at which precipitation occurs.

HTS_Solubility_Workflow A Prepare concentrated stock solution in DMSO B Dispense into 96-well plate A->B C Add aqueous buffer to induce precipitation B->C D Incubate for 1-2 hours C->D E Measure precipitation (e.g., Nephelometry) D->E F Calculate Kinetic Solubility E->F

Caption: High-Throughput Screening (HTS) Workflow for Kinetic Solubility.

Synthesis Workflow

The primary significance of this compound is its role as a key intermediate. Understanding its synthesis is crucial for supply chain and manufacturing considerations. A common synthetic route involves the oxidation of an ethylthio precursor.

Synthesis_Workflow cluster_starting_material Starting Material cluster_reaction Reaction Steps cluster_product Final Product A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Oxidation A->B H2O2, Na2WO4 C Hydrolysis B->C NaOH, then Acidification D 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid C->D

Caption: Simplified Synthesis Workflow for the Title Compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides researchers and drug development professionals with the essential qualitative information and detailed methodologies required to assess its solubility profile. The described experimental protocols for thermodynamic and kinetic solubility determination, along with the visualized workflows, offer a practical framework for generating the necessary data in-house. A thorough understanding of the solubility of this key intermediate is paramount for the efficient and scalable synthesis of amisulpride. Further research into the quantitative solubility of this compound in various pharmaceutically relevant solvents is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid from an Amisulpride Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the manufacturing of the antipsychotic drug Amisulpride.[1] The synthesis utilizes Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, a known process-related impurity of Amisulpride, as the starting material.[2]

This document offers a comprehensive guide, including a two-step synthesis protocol, purification procedures, and analytical methods for characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is achieved through a two-step process:

  • Oxidation: The ethylthio group of the starting material is selectively oxidized to an ethylsulfonyl group using hydrogen peroxide as the oxidant, catalyzed by sodium tungstate.[2]

  • Hydrolysis: The methyl ester is subsequently hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification.[2]

This synthetic route is efficient, with reported yields of approximately 82% and high purity of the final product (around 99%).[2]

Logical Flow of the Synthesis and Characterization

start Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Step 1: Oxidation (H2O2, Na2WO4) start->oxidation intermediate Intermediate: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate oxidation->intermediate hydrolysis Step 2: Hydrolysis (NaOH, then HCl) intermediate->hydrolysis crude_product Crude Product: This compound hydrolysis->crude_product purification Purification (Diafiltration/Recrystallization) crude_product->purification final_product Final Product purification->final_product characterization Characterization (HPLC, Melting Point, Spectroscopy) final_product->characterization

Caption: Experimental workflow for the synthesis and characterization.

Experimental Protocols

Materials and Reagents
ReagentCAS Number
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate1119455-01-4
Isopropanol67-63-0
Sodium Tungstate13472-45-2
30% Hydrogen Peroxide7722-84-1
Sodium Thiosulfate7772-98-7
Sodium Hydroxide1310-73-2
Hydrochloric Acid7647-01-0
Deionized Water7732-18-5
Synthesis of this compound

This protocol is adapted from established industrial processes.[2]

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • In a suitable reaction vessel, dissolve 1.21 kg of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in 4.84 L of isopropanol.

  • Add a catalytic amount of sodium tungstate (0.0082 kg) to the solution at ambient temperature.

  • Slowly add 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 40-45 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the oxidation is complete, cool the reaction mixture to 5-10 °C.

  • To quench any remaining hydrogen peroxide, add a 5% aqueous solution of sodium thiosulfate (0.06 kg in 18.15 L of water) and continue stirring for 60 minutes. The intermediate product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, is formed in situ.

Step 2: Hydrolysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

  • To the reaction mixture containing the intermediate, add a solution of sodium hydroxide (1.00 kg in 10 L of water).

  • Warm the mixture to 60-65 °C and stir for 2-3 hours. The hydrolysis of the methyl ester to the sodium salt of the carboxylic acid will occur.[3][4]

  • After the reaction is complete, cool the mixture.

  • Adjust the pH of the solution to 4.0-4.5 with dilute hydrochloric acid (1:10 v/v). This will precipitate the final product.

  • Isolate the solid product by filtration (diafiltration is recommended for industrial scale) and wash with deionized water.[2]

  • Dry the product under vacuum to obtain this compound.

Chemical Synthesis Diagram

start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate intermediate Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate start->intermediate H2O2, Na2WO4 Isopropanol, 40-45°C final This compound intermediate->final 1. NaOH, H2O, 60-65°C 2. HCl

Caption: Two-step chemical synthesis pathway.

Characterization and Data Presentation

The synthesized this compound should be characterized to confirm its identity and purity.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at an appropriate wavelength.

    • Purity: The expected purity of the final product is ≥99%.[2]

  • Melting Point: The melting point of the product can be determined using a standard melting point apparatus. The reported melting point for this compound is in the range of 82-85 °C.[6]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

Summary of Quantitative Data
ParameterValueReference
Reactant Quantities
Starting Material1.21 kg[2]
Isopropanol4.84 L[2]
Sodium Tungstate0.0082 kg[2]
Sodium Hydroxide1.00 kg[2]
Reaction Conditions
Oxidation Temperature40-45 °C[2]
Oxidation Time3-4 hours[2]
Hydrolysis Temperature60-65 °C[2]
Hydrolysis Time2-3 hours[2]
Product Characteristics
Theoretical YieldVaries based on molar masses-
Actual Yield~82%[2]
Purity (by HPLC)≥99%[2]
Melting Point82-85 °C[6]
Molecular FormulaC₁₀H₁₃NO₅S[8]
Molecular Weight259.28 g/mol [8]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Sodium hydroxide is corrosive. Handle with care.

  • Perform all reactions in a well-ventilated fume hood.

These application notes are intended for use by qualified professionals in a laboratory setting. The procedures should be adapted and optimized as necessary for specific laboratory conditions and scales.

References

Detailed synthesis protocol for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS 71675-87-1), a key intermediate in the production of the pharmaceutical amisulpride. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure a high-quality final product.

Safety Precautions

Before beginning this protocol, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and its intermediates can cause skin, eye, and respiratory irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][5] All procedures should be conducted in a well-ventilated fume hood.[1][5]

Synthesis Pathway Overview

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid typically starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[6] The core of the synthesis involves the oxidation of the ethylthio group to an ethylsulfonyl group, followed by hydrolysis of the methyl ester to the carboxylic acid.[6]

SynthesisWorkflow Start Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate Oxidation Oxidation (H₂O₂, Sodium Tungstate) Start->Oxidation Intermediate Methyl 4-amino-5-ethylsulfonyl- 2-methoxybenzoate Oxidation->Intermediate Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Product 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid Hydrolysis->Product Purification Purification (Diafiltration) Product->Purification FinalProduct Final Product (>99% Purity) Purification->FinalProduct

Caption: General synthesis workflow for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Experimental Protocol

This protocol is based on a common industrial synthesis method.[6]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate-C11H15NO3SStarting material
Isopropanol67-63-0C3H8OSolvent
Sodium Tungstate13472-45-2Na2WO4Catalyst
30% Hydrogen Peroxide7722-84-1H2O2Oxidizing agent
5% Sodium Thiosulfate Solution7772-98-7Na2S2O3To quench excess peroxide
Sodium Hydroxide1310-73-2NaOHFor hydrolysis
Hydrochloric Acid7647-01-0HClFor pH adjustment and product precipitation

Procedure:

  • Oxidation:

    • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L).[6]

    • Add a catalytic amount of sodium tungstate (0.0082 kg).[6]

    • Slowly add 30% hydrogen peroxide to the solution at ambient temperature.[6]

    • Heat the reaction mixture to 40-45 °C and stir for 3-4 hours.[6]

    • After the reaction is complete, cool the mixture to 5-10 °C.[6]

  • Quenching:

    • To the cooled reaction mixture, add a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) to quench any unreacted hydrogen peroxide.[6]

    • Continue stirring for 60 minutes. This will produce methyl 4-amino-5-ethylsulfonylbenzoate in situ.[6]

  • Hydrolysis:

    • Add a solution of sodium hydroxide (1.00 kg dissolved in 10 L of water) to the reaction mixture.[6]

    • Warm the mixture to 60-65 °C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester.[6]

  • Precipitation and Isolation:

    • Upon completion of the hydrolysis, cool the reaction mixture.[6]

    • Adjust the pH of the solution to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.[6]

    • Isolate the precipitated 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid by filtration.

  • Purification:

    • The crude product can be purified by diafiltration to achieve a purity of over 99%.[6]

    • The final product should be dried under vacuum.

Data Summary

ParameterValueReference
Starting MaterialMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate[6]
Oxidation Temperature40-45 °C[6]
Hydrolysis Temperature60-65 °C[6]
Final Product pH4.0-4.5[6]
YieldApproximately 82%[6]
Purity> 99%[6]

Alternative Synthesis Route

Another patented method involves a five-step process starting from a different raw material, which includes methylation, thiocyanation, ethylation, oxidation, and hydrolysis.[7] This method is reported to be efficient, use mild reaction conditions with ethanol and water as solvents, and be suitable for large-scale production due to its simple operation and high yield.[7] A further alternative involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate followed by condensation with sodium ethanesulfinate.[8] This route is noted for its simplicity and high yield, achieving a total yield of up to 80% with a purity of 99.5%.[8]

Quality Control

Throughout the synthesis, rigorous quality control is essential. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to monitor the purity of the product and identify any trace impurities at each stage of the process. The purity of the starting materials and reagents directly impacts the quality of the final product.

Storage and Handling

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is important to prevent physical damage to the containers and to wash hands thoroughly after handling.[1]

References

Application Notes and Protocols for the Synthesis of Amisulpride using 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a crucial intermediate in the synthesis of Amisulpride, an atypical antipsychotic drug effective in treating schizophrenia.[1][2][3] The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] These application notes provide detailed protocols for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and its subsequent conversion to Amisulpride, along with relevant quantitative data and process workflows.

Part 1: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

This section outlines the synthesis of the key intermediate, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, from 4-amino-5-(ethylthio)-2-methoxybenzoate precursors. The process involves an oxidation step followed by hydrolysis.

Experimental Protocol: Oxidation and Hydrolysis

This protocol is based on an industrial-scale synthesis method.[4]

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • In a suitable reactor, a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropyl alcohol (4.84 L) is prepared at ambient temperature.

  • A catalytic amount of sodium tungstate (0.0082 kg) is added to the solution.

  • 30% hydrogen peroxide is slowly added to the mixture.

  • The reaction mixture is stirred at 40-45°C for 3-4 hours.

  • After the reaction, the mixture is cooled to 5-10°C.

  • To quench the reaction, a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) is added, and stirring is continued for 60 minutes. This produces methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate in situ.

Step 2: Hydrolysis to 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

  • To the reaction mixture from Step 1, a solution of sodium hydroxide (1.00 kg in 10 L of water) is added.

  • The mixture is warmed to 60-65°C and stirred for 2-3 hours.

  • Upon completion, the reaction mass is cooled.

  • The pH is adjusted to 4.0-4.5 using dilute hydrochloric acid (1:10).

  • The precipitated product is isolated by filtration.

Data Presentation: Synthesis of the Intermediate
ParameterValueReference
Starting MaterialMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate[4]
Oxidizing Agent30% Hydrogen Peroxide[4]
CatalystSodium Tungstate[4][5]
Oxidation Temperature40-45°C[4][5]
Hydrolysis AgentSodium Hydroxide[4]
Hydrolysis Temperature60-65°C[4]
Final Yield82%[4]
Final Purity99%[4][6]

Workflow Diagram: Synthesis of the Intermediate

start Methyl 4-amino-5- (ethylthio)-2-methoxybenzoate oxidation Oxidation start->oxidation H₂O₂ / Na₂WO₄ Isopropanol 40-45°C, 3-4h hydrolysis Hydrolysis oxidation->hydrolysis NaOH 60-65°C, 2-3h product 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid hydrolysis->product HCl (pH 4.0-4.5) Filtration

Caption: Synthesis of the key intermediate via oxidation and hydrolysis.

Part 2: Synthesis of Amisulpride

This section details the final step of Amisulpride production: the condensation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid with N-ethyl-2-aminomethylpyrrolidine.

Experimental Protocol: Condensation Reaction

This protocol describes a common method for the final condensation step.[7][8]

  • In a reactor, dissolve 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (104 g) in acetone (380 ml).

  • Add triethylamine (38 g) to the stirring mixture at 0-5°C.

  • Slowly add ethyl chloroformate (41 g) to the mixture, maintaining the temperature.

  • Add N-ethyl-2-aminomethyl pyrrolidine (58 g) to the reaction mass at 5-10°C.

  • Raise the temperature of the reaction mass to 25-30°C and stir for approximately 120 minutes.

  • The crude Amisulpride can be isolated and optionally purified by crystallization from a suitable solvent like acetone to achieve higher purity.[5]

Data Presentation: Amisulpride Synthesis
MethodCoupling AgentSolventYieldPurityReference
Method 1Ethyl Chloroformate / TriethylamineAcetone70%98%[7]
Method 2Ethyl Chloroformate / TriethylamineAcetone100%-[8]
Method 3Thionyl Chloride-HighHigh[9]
Method 4 (Purified)Ethyl Chloroformate / TriethylamineAcetone75-80%≥99%[5]
Method 5Sodium MethoxideMethanol94.5%99.91%[10]

Workflow Diagram: Final Synthesis of Amisulpride

acid 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid coupling Condensation acid->coupling amine N-ethyl-2-aminomethyl pyrrolidine amine->coupling amisulpride Amisulpride coupling->amisulpride Ethyl Chloroformate Triethylamine Acetone, 0-30°C

Caption: Condensation reaction for the final synthesis of Amisulpride.

Application Notes

  • Significance of Intermediate Purity: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is also identified as Amisulpride EP Impurity E.[1] Therefore, its purity is critical to ensure the final API meets stringent pharmaceutical standards and minimizes potential side effects.

  • Process Optimization: The described synthetic routes are noted for their high yield and purity.[3][9] Alternative methods, such as using thionyl chloride for the acylation reaction, may also offer advantages like fewer side reactions and a shorter preparation period.[9]

  • Reaction Control: Careful control of reaction parameters such as temperature, reaction time, and pH is essential for maximizing yield and purity in both stages of the synthesis.[4]

  • Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the purity of both the intermediate and the final Amisulpride product during production and for final quality control.[10][11][12]

References

Application Notes and Protocols for the Characterization of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS 71675-87-1) is a key intermediate in the synthesis of the atypical antipsychotic drug Amisulpride. The purity and characterization of this intermediate are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA).

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₅S--INVALID-LINK--
Molecular Weight259.28 g/mol --INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
Melting Point156.0-157.6 °C--INVALID-LINK--
SolubilitySlightly soluble in Chloroform and Methanol--INVALID-LINK--

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and quantifying its content. A reverse-phase HPLC method is typically employed for this purpose.

Quantitative Data Summary
ParameterTypical Value
Purity>98.0%
Retention Time~4.5 min (under specified conditions)
Experimental Protocol

Objective: To determine the purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid to ensure good peak shape. For LC-MS compatibility, 0.1% formic acid can be used instead.

  • Standard Solution Preparation: Accurately weigh and dissolve the 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid sample in the mobile phase to a similar concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity of the sample by the area normalization method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide structural information and identify impurities.

Quantitative Data Summary
ParameterExpected Value
[M+H]⁺m/z 260.06
[M-H]⁻m/z 258.05
Experimental Protocol

Objective: To confirm the identity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and identify potential impurities using LC-MS.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid sample

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Sample Solution Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 10-50 µg/mL.

  • LC-MS Conditions:

    • Column: C18 (2.1 mm x 100 mm, 3.5 µm)

    • Mobile Phase Gradient: A suitable gradient program, for example, starting with 5% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: ESI positive and negative modes

    • Mass Range: m/z 50-500

  • Analysis: Inject the sample solution and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Extract the mass spectrum for the main peak and confirm the molecular weight. Analyze the mass spectra of minor peaks to identify potential impurities.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample_prep Sample Preparation lc_separation LC Separation on C18 Column sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis tic Total Ion Chromatogram mass_analysis->tic mass_spectra Mass Spectra of Peaks mass_analysis->mass_spectra tic->mass_spectra identification Compound Identification & Impurity Profiling mass_spectra->identification

LC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. Both ¹H and ¹³C NMR are essential for a complete characterization.

Quantitative Data Summary (Predicted)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~7.8s1HAr-H
¹H~6.5s1HAr-H
¹H~5.5br s2H-NH₂
¹H~3.9s3H-OCH₃
¹H~3.2q2H-SO₂-CH₂-
¹H~1.2t3H-CH₃
¹³C~168s-COOH
¹³C~160sC-OCH₃
¹³C~150sC-NH₂
¹³C~130sC-SO₂-
¹³C~115sAr-CH
¹³C~100sAr-CH
¹³C~56s-OCH₃
¹³C~50s-SO₂-CH₂-
¹³C~8s-CH₃

Note: Predicted chemical shifts are for illustrative purposes and may vary based on experimental conditions.

Experimental Protocol

Objective: To confirm the chemical structure of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid using ¹H and ¹³C NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid sample

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d₆ in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the protons and carbons in the molecule.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as melting point and thermal stability.

Quantitative Data Summary
TechniqueParameterTypical Value
DSCOnset of Melting~155 °C
DSCPeak Melting Temperature156.0-157.6 °C
TGAOnset of Decomposition> 200 °C
Experimental Protocol

Objective: To determine the melting point and thermal decomposition profile of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The melting point is determined from the onset and peak of the endothermic event.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The decomposition temperature is determined from the onset of significant weight loss.

Thermal_Analysis_Relationship cluster_dsc DSC Analysis cluster_tga TGA Analysis substance 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid dsc Measures Heat Flow substance->dsc tga Measures Weight Change substance->tga melting Melting Point (Endotherm) dsc->melting decomposition Thermal Stability / Decomposition tga->decomposition

Relationship between Thermal Analysis Techniques

High-Performance Liquid Chromatography (HPLC) method for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Introduction

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a key intermediate and a known impurity in the synthesis of Amisulpride, an atypical antipsychotic and antiemetic agent.[1] As a result, its accurate identification and quantification are crucial for ensuring the quality and safety of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique employed for this purpose, offering the necessary selectivity and sensitivity to monitor the purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and resolve it from the active pharmaceutical ingredient (API) and other related substances.[2][3] This document provides a detailed protocol for a Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Principle of the Method

This method utilizes isocratic reverse-phase chromatography to separate 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid from other components. A C18 column serves as the stationary phase, providing a nonpolar surface for the separation. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve efficient elution and resolution of the analyte. The compound is detected by its ultraviolet (UV) absorbance, allowing for quantitative analysis.

Materials and Reagents

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which have been synthesized from established methods for Amisulpride and its impurities.[4][5][6][7]

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 4.1) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 30°C for improved reproducibility)
Detection Wavelength 227 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (10 mM, pH 4.1): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.1 with dropwise addition of orthophosphoric acid while stirring.[6]

  • Mobile Phase Mixture: Combine 800 mL of the prepared phosphate buffer with 200 mL of acetonitrile.[6][7]

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solution
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase as the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Preparation of Sample Solution
  • Accurately weigh a sample containing an appropriate amount of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. A series of injections of the working standard solution are performed to assess the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 or 6 injections)

Data Analysis

The concentration of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in the sample is determined by comparing the peak area obtained from the sample chromatogram with the peak area of the standard solution, using the following formula:

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. The following table summarizes typical performance data for similar HPLC methods.[6][7][8]

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL

Workflow and Process Diagrams

The following diagrams illustrate the key workflows for this analytical protocol.

HPLC_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage prep_mobile Mobile Phase Preparation sys_suit System Suitability Testing prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis Sample Analysis prep_sample->analysis sys_suit->analysis If Passed data_acq Data Acquisition analysis->data_acq data_proc Data Processing & Calculation data_acq->data_proc report Reporting data_proc->report

Caption: Overall workflow for the HPLC analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Sample_Preparation_Workflow start Start weigh Accurately weigh sample start->weigh dissolve Dissolve in mobile phase weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Dilute to final concentration sonicate->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject into HPLC system filter->inject

Caption: Step-by-step workflow for the preparation of the sample solution.

References

Application Notes and Protocols for the Industrial Scale Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a crucial intermediate in the synthesis of Amisulpride, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2][3] The purity and quality of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This document outlines various industrial-scale synthesis methods, providing detailed protocols and comparative data to assist researchers, scientists, and drug development professionals in its efficient production.

Physicochemical Properties

  • Chemical Formula: C₁₀H₁₃NO₅S[1][4]

  • Molecular Weight: 259.28 g/mol [1][4]

  • Appearance: Slightly pink solid[1]

  • Melting Point: 82-85°C[1]

  • Boiling Point: 529.6°C at 760 mmHg[1]

  • Density: 1.39 g/cm³[1]

  • CAS Number: 71675-87-1[4]

Synthesis Routes and Methodologies

Several synthetic routes for the industrial production of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid have been developed. The most common strategies involve the oxidation of a thioether precursor or a multi-step synthesis from more basic starting materials. Below are detailed protocols for the prominent methods.

Method 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This is a widely used industrial method that involves the oxidation of the ethylthio group to an ethylsulfonyl group, followed by the hydrolysis of the methyl ester.

Experimental Protocol:

  • Oxidation:

    • In a suitable reactor, a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropyl alcohol (4.84 L) is prepared.

    • A catalytic amount of sodium tungstate (0.0082 kg) is added to the solution at ambient temperature.[4]

    • 30% hydrogen peroxide is slowly added to the mixture.

    • The reaction mixture is then heated to 40-45°C and stirred for 3-4 hours.[4]

    • After the reaction is complete, the mixture is cooled to 5-10°C.[4]

    • To quench the excess peroxide, a 5% sodium thiosulfate solution (0.06 kg in 18.15 L of water) is added, and the mixture is stirred for 60 minutes. This produces methyl 4-amino-5-ethylsulfonylbenzoate in situ.[4]

  • Hydrolysis:

    • To the reaction mixture containing the in situ generated methyl 4-amino-5-ethylsulfonylbenzoate, a solution of sodium hydroxide (1.00 kg in 10 L of water) is added.[4]

    • The mixture is warmed to 60-65°C and stirred for 2-3 hours.[4]

    • Upon completion of the hydrolysis, the reaction mass is cooled.

    • The pH of the solution is then adjusted to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.[4]

  • Isolation:

    • The precipitated product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, is isolated by filtration (diafiltration can be employed).[4]

    • The product is then dried to a constant weight.

Data Presentation

ParameterValueReference
Starting MaterialMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate[4]
Oxidizing Agent30% Hydrogen Peroxide[4]
CatalystSodium Tungstate[4]
SolventIsopropyl Alcohol[4]
Hydrolysis AgentSodium Hydroxide[4]
Overall Yield82%[4]
Product Purity99%[4]

Synthesis Workflow

G A Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate B Oxidation (H₂O₂, Sodium Tungstate, Isopropanol) A->B Step 1 C Methyl 4-amino-5-ethylsulfonylbenzoate (in situ) B->C D Hydrolysis (NaOH, Water) C->D Step 2 E 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid D->E F Isolation & Purification (Acidification, Filtration) E->F Step 3 G Final Product F->G

Caption: Workflow for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid via oxidation.

Method 2: Multi-step Synthesis from 4-Aminosalicylic Acid

This method provides an alternative route starting from the more readily available 4-aminosalicylic acid. It involves a sequence of methylation, thiocyanation, ethylation, oxidation, and hydrolysis.[1][5][6]

Experimental Protocol:

  • Methylation:

    • In a solution of potassium hydroxide and acetone, 4-aminosalicylic acid is treated with dimethyl sulfate to yield methyl 4-amino-2-methoxybenzoate.[1]

  • Thiocyanation:

    • The methyl 4-amino-2-methoxybenzoate is then reacted with potassium thiocyanate and bromine to produce methyl 4-amino-2-methoxy-5-thiocyanatobenzoate.[1][5]

  • Ethylation:

    • The thiocyanato intermediate is treated with bromoethane in the presence of a catalyst like potassium hydroxide to form methyl 4-amino-5-ethylthio-2-methoxybenzoate.[1][5]

  • Oxidation and Hydrolysis:

    • The resulting thioether is oxidized using hydrogen peroxide in acetic acid.[1] This step is followed by hydrolysis to yield the final product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Data Presentation

ParameterValueReference
Starting Material4-Aminosalicylic Acid[1]
Key ReagentsDimethyl sulfate, Potassium thiocyanate, Bromoethane, Hydrogen peroxide[1][5]
Overall Yield24.5%[5]

Synthesis Pathway

G A 4-Aminosalicylic Acid B Methylation (Dimethyl Sulfate, KOH) A->B C Methyl 4-amino-2-methoxybenzoate B->C D Thiocyanation (KSCN, Br₂) C->D E Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate D->E F Ethylation (Bromoethane, KOH) E->F G Methyl 4-amino-5-ethylthio-2-methoxybenzoate F->G H Oxidation & Hydrolysis (H₂O₂, Acetic Acid) G->H I 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid H->I G Start 2-methoxy-4-acetaminomethyl benzoate Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate Step1->Intermediate Step2 Reaction with Sodium Sulfite & Diethyl Sulfate Intermediate->Step2 End 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid Step2->End

References

Application Notes and Protocols for the Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid Utilizing a Sodium Tungstate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity and quality of this intermediate. A key transformation in its synthesis is the oxidation of the ethylthio- group of a precursor molecule to the corresponding ethylsulfonyl- group. This application note details the use of sodium tungstate as an efficient and selective catalyst for this oxidation step, employing hydrogen peroxide as a green oxidizing agent. The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

A common synthetic route commences with a thioether compound, such as methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, which is then oxidized. The use of sodium tungstate in conjunction with hydrogen peroxide offers a robust and scalable method for this conversion. Subsequent hydrolysis of the methyl ester yields the final carboxylic acid product.

Catalytic Oxidation Mechanism

The catalytic activity of sodium tungstate in the oxidation of sulfides with hydrogen peroxide proceeds through the formation of peroxotungstate species. The catalytic cycle can be summarized as follows:

Catalytic_Cycle cluster_cycle Catalytic Cycle Na2WO4 Sodium Tungstate (Na₂WO₄) Peroxotungstate Peroxotungstate Species [W(O₂)] Na2WO4->Peroxotungstate + H₂O₂ - H₂O Activated_Complex Activated Complex with Sulfide Peroxotungstate->Activated_Complex + Sulfide (R-S-R') Sulfoxide Intermediate Sulfoxide Activated_Complex->Sulfoxide Oxygen Transfer Sulfone Final Product Sulfone Activated_Complex->Sulfone Second Oxygen Transfer Sulfoxide->Activated_Complex + [W(O₂)] Sulfone->Na2WO4 Catalyst Regeneration

Caption: Catalytic cycle of sodium tungstate in sulfide oxidation.

Data Presentation

The following tables summarize quantitative data for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, including a specific protocol using sodium tungstate and comparative data from alternative methods found in patent literature.

Table 1: Sodium Tungstate Catalyzed Oxidation Protocol Data

ParameterValueReference
Starting MaterialMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate[1]
CatalystSodium Tungstate[1]
Oxidant30% Hydrogen Peroxide[1]
SolventIsopropyl Alcohol[1]
Reaction Temperature40-45 °C[1]
Reaction Time3-4 hours[1]
Overall Yield82%[1]
Product Purity99% (by HPLC)[1]

Table 2: Comparative Synthesis Data

Catalyst / MethodOxidizing AgentReaction TimeYieldPurityReference
Sodium Tungstate Hydrogen Peroxide 3-4 hours 82% 99% [1]
Ammonium MolybdateHydrogen Peroxide1-4 hoursNot specified>99%[2][3]
Acetic Acid (catalyst/solvent)Hydrogen Peroxide~22 hoursNot specified87.6%[2][3]
Two-step synthesis via sulfonyl chlorideChlorosulfonic acid, Sodium sulfite, Diethyl sulfateNot specified~75% (total)>99.5%[4]

Experimental Protocols

Protocol 1: Sodium Tungstate Catalyzed Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

This protocol is adapted from an established industrial-scale synthesis.[1]

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg)

  • Sodium tungstate (0.0082 kg)

  • Isopropyl alcohol (4.84 L)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide (1.00 kg)

  • Deionized water

  • Dilute hydrochloric acid (1:10)

Procedure:

  • Oxidation:

    • In a suitable reactor, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropyl alcohol.

    • Add a catalytic amount of sodium tungstate to the solution at ambient temperature.

    • Slowly add 30% hydrogen peroxide to the reaction mixture.

    • Stir the mixture at 40-45 °C for 3-4 hours.

    • After the reaction is complete, cool the mixture to 5-10 °C.

    • To quench any unreacted hydrogen peroxide, add a 5% sodium thiosulfate solution and continue stirring for 60 minutes. This in-situ process yields methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.[1]

  • Hydrolysis:

    • To the reaction mixture containing the intermediate ester, add a solution of sodium hydroxide in water.

    • Warm the mixture to 60-65 °C and stir for 2-3 hours to effect the hydrolysis of the methyl ester.[1]

  • Work-up and Isolation:

    • Upon completion of the hydrolysis, cool the reaction mixture.

    • Adjust the pH of the solution to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[1]

    • The final product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, can be isolated by filtration (diafiltration is mentioned for industrial scale) and dried.[1]

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • The reaction with hydrogen peroxide can be exothermic. Maintain careful temperature control during the addition of the oxidant.

  • Sodium tungstate is harmful if swallowed.[6] Handle with care and avoid generating dust.

  • The reaction should be carried out in a well-ventilated fume hood.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid using sodium tungstate as a catalyst.

Experimental_Workflow Start Start Dissolve Dissolve Starting Material in Isopropyl Alcohol Start->Dissolve Add_Catalyst Add Sodium Tungstate Dissolve->Add_Catalyst Add_Oxidant Add Hydrogen Peroxide (40-45 °C) Add_Catalyst->Add_Oxidant Reaction_1 Oxidation Reaction (3-4 hours) Add_Oxidant->Reaction_1 Quench Quench with Sodium Thiosulfate Reaction_1->Quench Hydrolysis Add NaOH and Heat (60-65 °C, 2-3 hours) Quench->Hydrolysis Precipitation Cool and Adjust pH to 4.0-4.5 with HCl Hydrolysis->Precipitation Isolation Isolate Product (Filtration/Drying) Precipitation->Isolation End End Product Isolation->End

Caption: Workflow for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.

Conclusion

The use of sodium tungstate as a catalyst for the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate offers an efficient, selective, and high-yielding pathway to the key Amisulpride intermediate, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. The protocol detailed in this application note provides a robust framework for researchers and drug development professionals. The relatively mild reaction conditions, use of an environmentally benign oxidant, and high purity of the final product make this a compelling method for both laboratory-scale synthesis and industrial production. Further optimization of catalyst loading and reaction parameters may lead to even greater efficiencies.

References

Application Notes and Protocols: Oxidation of 4-amino-2-methoxy-5-ethylthiomethyl benzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxidation of 4-amino-2-methoxy-5-ethylthiomethyl benzoate is a critical transformation in synthetic organic chemistry, most notably as a key step in the preparation of Amisulpride, an antipsychotic drug. This reaction involves the conversion of the thioether moiety to a sulfonyl group, which is essential for the final drug's pharmacological activity. These application notes provide a detailed overview of this oxidation process, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful application of this synthetic step.

The oxidation is typically performed on either the methyl benzoate ester (Compound X) to yield 2-methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate (Compound XI) or on the corresponding hydrolyzed benzoic acid (Compound IX) to produce 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid (Compound IV).[1][2] The choice of substrate can influence the overall synthetic strategy for Amisulpride.

Quantitative Data Summary

The efficiency of the oxidation of the thioether precursor to the corresponding sulfonyl compound is influenced by the choice of oxidizing agent, catalyst, and reaction conditions. Below is a summary of reported quantitative data from various synthetic routes.

SubstrateOxidizing AgentCatalystSolventReaction TimeTemperature (°C)Purity (%)Yield (%)Reference
2-methoxy-4-amino-5-ethyl-thio benzoic acid (III)Hydrogen peroxideNoneAcetic acid~22 hours40-4587.6Low[1][3][4]
4-amino-2-methoxy-5-ethyl thio benzoic acid (IX) or 4-amino-2-methoxy-5-ethyl thio methyl benzoate (X)Oxidizing agent (e.g., H₂O₂)Sodium tungstate or Ammonium molybdateMethanol or Isopropanol1-4 hours20-50≥99 (for final Amisulpride)75-80 (for final Amisulpride)[1][2][3]

Experimental Protocols

This section details the experimental methodology for the oxidation of the thioether precursor in the synthesis of the Amisulpride intermediate.

Protocol 1: Catalytic Oxidation of 4-amino-2-methoxy-5-ethylthiomethyl benzoate (X)

This protocol describes an improved method utilizing a catalyst for a more efficient and rapid oxidation.

Materials:

  • 4-amino-2-methoxy-5-ethylthiomethyl benzoate (Compound X)

  • Hydrogen peroxide (H₂O₂)

  • Sodium tungstate or Ammonium molybdate (Catalyst)

  • Methanol or Isopropanol (Solvent)

  • Water

  • Standard laboratory glassware and stirring apparatus

  • Heating/cooling system

Procedure:

  • In a suitable reaction vessel, dissolve 4-amino-2-methoxy-5-ethylthiomethyl benzoate (1.0 eq) in the chosen solvent (methanol or isopropanol).

  • Add a catalytic amount of sodium tungstate or ammonium molybdate to the solution.

  • While stirring, slowly add hydrogen peroxide (an appropriate molar excess) to the reaction mixture. Maintain the temperature between 20-50°C. The oxidation reaction is typically carried out for 1-4 hours.[3]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture can be processed to isolate the product, 2-methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate (Compound XI). This may involve quenching excess peroxide, solvent removal, and purification by crystallization or chromatography.

Visualizations

Synthesis Workflow for Amisulpride

The following diagram illustrates the synthetic pathway to Amisulpride, highlighting the crucial oxidation step.

G A 4-amino-salicylic-acid (VI) B 4-amino-2-methoxy methyl benzoate (VII) A->B Methylation C 4-amino-2-methoxy-5-thiocyano methyl benzoate (VIII) B->C Thiocyanation D 4-amino-2-methoxy-5-ethyl thio methyl benzoate (X) C->D Ethylation E 2-methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate (XI) D->E Oxidation I 4-amino-2-methoxy-5-ethyl thio benzoic acid (IX) D->I Hydrolysis F 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid (IV) E->F Hydrolysis G Amisulpride (I) F->G Coupling H 1-ethyl-2-amino methyl pyrrolidine (V) H->G I->F Oxidation

Caption: Synthetic routes to Amisulpride highlighting the oxidation step.

Logical Relationship of the Oxidation Reaction

This diagram illustrates the core transformation of the thioether to the sulfonyl group.

G reactant 4-amino-2-methoxy-5-ethylthiomethyl benzoate (Thioether) product 2-methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate (Sulfone) reactant->product Oxidation reagents Oxidizing Agent (e.g., H₂O₂) + Catalyst (e.g., Sodium Tungstate) reagents->product

Caption: Core oxidation transformation from thioether to sulfone.

References

Application Notes and Protocols: Hydrolysis of Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the hydrolysis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate to synthesize 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the manufacturing of the atypical antipsychotic drug Amisulpride.[1][2] The synthesis generally involves a multi-step process including methylation, thiocyanation, ethylation, and oxidation, culminating in the hydrolysis of the methyl ester.[3][4] This final hydrolysis step is critical for obtaining the desired carboxylic acid with high purity and yield. The protocols and data presented herein are compiled from various sources to ensure a comprehensive guide for laboratory and industrial applications.

Introduction

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a vital building block in the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia.[2] The quality and purity of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). The hydrolysis of its methyl ester precursor is a common and efficient final step in its production. This process is typically achieved through alkaline hydrolysis followed by acidic workup to precipitate the product.[1] Careful control of reaction parameters such as temperature and pH is crucial for maximizing yield and purity.[1]

Experimental Protocols

Protocol 1: Two-Step Oxidation and In-Situ Hydrolysis

This protocol describes a procedure where the oxidation of the thioether precursor to the sulfone is followed by an in-situ hydrolysis of the methyl ester.

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Isopropanol

  • Sodium tungstate (catalyst)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide

  • Dilute hydrochloric acid (1:10)

  • Water

Procedure:

  • Oxidation:

    • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L).

    • Add a catalytic amount of sodium tungstate (0.0082 kg).

    • Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.

    • Stir the reaction mixture at 40-45°C for 3-4 hours.[5]

    • After the reaction is complete, cool the mixture to 5-10°C.[5]

  • Quenching:

    • Add 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) to the reaction mixture to quench any unreacted hydrogen peroxide.

    • Continue stirring for 60 minutes. This step produces methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate in situ.[5]

  • Hydrolysis:

    • To the reaction mixture containing the in-situ formed methyl ester, add a solution of sodium hydroxide (1.00 kg dissolved in 10 L of water).[5]

    • Warm the mixture to 60-65°C and stir for 2-3 hours.[5]

  • Precipitation and Isolation:

    • Upon completion of the hydrolysis, cool the reaction mixture.

    • Adjust the pH of the solution to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.[5]

    • Isolate the precipitated 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid by filtration.

    • The product can be further purified by diafiltration.[5]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid.

ParameterValueReference
Yield
Overall Yield (from 4-amino-2-hydroxybenzoic acid)24.5%[3]
Yield (Hydrolysis and Purification)82%[5]
Total Yield (Two-step synthesis)up to 75%[6][7]
Purity
Purity after Diafiltration99%[5]
Purity (Two-step synthesis)99.5%[6][7]
Physical Properties
Molecular FormulaC10H13NO5S[2][5]
Molecular Weight259.28 g/mol [5]
AppearanceSlightly pink solid[2]
Melting Point82-85°C[2]
Boiling Point529.6°C at 760 mmHg[2]
Density1.39 g/cm³[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway leading to 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, highlighting the final hydrolysis step.

G A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Oxidation (H₂O₂, Na₂WO₄) A->B Step 1 C Methyl 4-amino-5-ethylsulfonyl- 2-methoxybenzoate (in situ) B->C D Alkaline Hydrolysis (NaOH, H₂O) C->D Step 2 E Sodium 4-amino-5-ethylsulfonyl- 2-methoxybenzoate (in solution) D->E F Acidification (HCl) E->F Step 3 G 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid (Precipitate) F->G

Caption: Workflow for the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Logical Relationship of Key Steps

This diagram outlines the logical progression and purpose of each major stage in the hydrolysis protocol.

G start Start: Methyl Ester Precursor hydrolysis Hydrolysis Ester Cleavage start->hydrolysis Add Base saponification Saponification: Formation of Carboxylate Salt hydrolysis->saponification acidification Acidification Protonation saponification->acidification Add Acid precipitation Precipitation: Isolation of Carboxylic Acid acidification->precipitation end End Product: 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid precipitation->end

Caption: Key stages in the hydrolysis of the methyl ester to the carboxylic acid.

References

Application Notes and Protocols: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid in Organic Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document details its primary application, synthesis protocols, and relevant chemical data.

Introduction

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, also known as amisulpride acid, is a substituted benzoic acid derivative with the CAS number 71675-87-1. In organic chemistry research, its principal and most well-documented role is as a critical precursor in the synthesis of Amisulpride, an antipsychotic medication.[1][2] Amisulpride is used for the treatment of schizophrenia.[3] The purity and quality of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] It is also identified as Amisulpride EP Impurity E, making it significant in the quality control processes of amisulpride production.[1]

Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a multi-step process that has been optimized for industrial-scale production.[4] A common and efficient method starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, involving an oxidation step followed by hydrolysis.[4]

Synthetic Pathway Overview

Synthesis_Pathway A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Methyl 4-amino-5-ethylsulfonyl- 2-methoxybenzoate A->B Oxidation (H₂O₂, Na₂WO₄) C 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid B->C Hydrolysis (NaOH, then HCl)

Caption: General synthetic route to 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Quantitative Data for Synthesis
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. OxidationMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate30% H₂O₂, Sodium tungstateIsopropanol40-453-4In situ-
2. HydrolysisMethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateNaOH, HClWater60-652-38299
Experimental Protocol: Synthesis from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate[4]

Step 1: Oxidation

  • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L).

  • Add a catalytic amount of sodium tungstate (0.0082 kg).

  • Slowly add 30% hydrogen peroxide to the solution at ambient temperature.

  • Stir the reaction mixture at 40-45 °C for 3-4 hours.

  • After the reaction is complete, cool the mixture to 5-10 °C.

  • To quench the excess peroxide, add a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) and continue stirring for 60 minutes. This produces methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate in situ.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (1.00 kg) in water (10 L).

  • Warm the mixture to 60-65 °C and stir for 2-3 hours.

  • Upon completion of the hydrolysis, cool the reaction mixture.

  • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.

  • Isolate the product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, by filtration. The product can be further purified by diafiltration.

Application in the Synthesis of Amisulpride

The primary application of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is in the synthesis of amisulpride. This involves an amidation reaction with N-ethyl-2-aminomethylpyrrolidine.[5]

Amisulpride Synthesis Pathway

Amisulpride_Synthesis cluster_reactants Reactants A 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid C Amisulpride A->C Amidation (e.g., via acyl chloride or with coupling agent) B N-ethyl-2-aminomethylpyrrolidine B->C Amidation (e.g., via acyl chloride or with coupling agent)

Caption: Synthesis of Amisulpride from 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Quantitative Data for Amisulpride Synthesis
Starting MaterialKey ReagentsSolventYield (%)Reference
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acidEthyl chloroformate, Triethylamine, (levorotatory) 1-ethyl 2-aminomethyl pyrrolidineAcetone100[3]
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acidThionyl chloride, N-ethyl-2-aminomethylpyrrolidineNot specifiedHigh[5]
Experimental Protocol: Synthesis of Amisulpride[3]
  • Dissolve 104 g of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in 380 ml of acetone in a reaction vessel.

  • Add 38 g of triethylamine to the solution.

  • Treat the mixture with 41 g of ethyl chloroformate.

  • Subsequently, add 58 g of levorotatory 1-ethyl 2-aminomethyl pyrrolidine.

  • The reaction proceeds to yield 140 g of levorotatory N-[1-ethyl 2-pyrrolidylmethyl] 2-methoxy 4-amino 5-ethylsulphonyl benzamide (Amisulpride).

Analytical Determination

High-performance liquid chromatography (HPLC) is a suitable method for determining the content and purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and its impurities.[3]

HPLC Method Parameters[3]
  • Column: Luna CN cyanide fixed chromatographic column (4.6 mm × 150 mm, 5μm)

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH=5.0) : acetonitrile = 75:25 (v/v)

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10μL

  • Quantification: External standard method

This method demonstrates a good linear relationship for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in the range of 0.25-200μg/mL, with an average recovery rate of 98.02%.[3]

Conclusion

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of amisulpride. The synthetic methods are well-established, providing high yields and purity. The protocols and data presented here offer a valuable resource for researchers and professionals in organic synthesis and drug development. While its primary role is well-defined, its utility as a substituted aminobenzoic acid could potentially be explored in the synthesis of other novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the common starting materials for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A1: A common precursor for this synthesis is methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. An alternative starting material that can be used is 4-amino-2-hydroxybenzoic acid.[1]

Q2: What is the typical overall yield for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A2: The overall yield can vary significantly depending on the synthetic route and optimization of reaction conditions. Some routes report total yields of around 24.5%, while others claim yields as high as 80% with improved methods.[1][2] One process involving oxidation and hydrolysis reports a yield of 82% for the final product.[3][4]

Troubleshooting: Low Yield & Impurities

Q3: My overall yield is significantly lower than expected. What are the potential causes?

A3: Low overall yield can stem from several factors throughout the multi-step synthesis:

  • Incomplete Oxidation: The conversion of the ethylthio group to the ethylsulfonyl group may be inefficient.

  • Incomplete Hydrolysis: The hydrolysis of the methyl ester to the carboxylic acid may not have gone to completion.

  • Side Reactions: Undesired side reactions, such as the formation of by-products during thiocyanation in some routes, can consume starting materials and complicate purification.[5]

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, precipitation, and crystallization steps.

Q4: I am observing significant impurities in my final product, which appears yellowish instead of white. What could be the cause and how can I resolve this?

A4: A yellowish tint in the final product often indicates the presence of impurities. A known issue in certain synthetic routes is the carry-over of by-products from the thiocyanation step, which are difficult to remove.[5][6]

Troubleshooting Steps:

  • Optimize Purification: Repeated crystallization or purification using activated carbon can help decolorize the product.[5][6]

  • Alternative Route: Consider a synthetic route that avoids the thiocyanation step if this impurity is persistent. A common and often cleaner route involves the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.

Troubleshooting: Specific Reaction Steps

Q5: My oxidation of the ethylthio group is slow or incomplete. How can I improve this step?

A5: To improve the oxidation step:

  • Catalyst: Ensure the proper functioning and appropriate loading of the catalyst, such as sodium tungstate.[3]

  • Oxidizing Agent: Use a sufficient excess of the oxidizing agent, like hydrogen peroxide. The concentration of the hydrogen peroxide (e.g., 30%) should be appropriate for the scale of the reaction.[3]

  • Temperature Control: Maintain the recommended reaction temperature. For the oxidation with hydrogen peroxide and sodium tungstate, a temperature of 40-45°C is often cited.[3][4]

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically 3-4 hours for this specific oxidation.[3][4]

Q6: The hydrolysis of the methyl ester is not proceeding to completion. What should I check?

A6: For incomplete hydrolysis:

  • Base Concentration: Use a sufficient concentration and molar excess of a strong base like sodium hydroxide.

  • Reaction Temperature and Time: The hydrolysis is typically carried out at an elevated temperature (e.g., 60-65°C) for 2-3 hours to ensure completion.[3][4]

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

Q7: I am having trouble with the final precipitation and isolation of the product. What is the critical parameter?

A7: The critical parameter for the isolation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is the careful adjustment of pH. After hydrolysis, the reaction mixture should be cooled and the pH adjusted to approximately 4.0-4.5 with an acid, such as dilute hydrochloric acid, to precipitate the product.[3][4] Incorrect pH can lead to incomplete precipitation and lower yield.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid via Oxidation and Hydrolysis

This protocol is based on a common industrial synthesis route.[3][4]

Step 1: Oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L).

  • Add a catalytic amount of sodium tungstate (0.0082 kg).

  • Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.

  • Heat the reaction mixture and stir at 40-45°C for 3-4 hours.

  • After the reaction is complete, cool the mixture to 5-10°C.

  • To quench the excess peroxide, add a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) and continue stirring for 60 minutes. This will produce methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate in situ.

Step 2: Hydrolysis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (1.00 kg dissolved in 10 L of water).

  • Warm the mixture to 60-65°C and stir for 2-3 hours.

  • Monitor the reaction for completion (e.g., by TLC).

  • Once the hydrolysis is complete, cool the reaction mixture.

  • Carefully adjust the pH to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.

  • Isolate the product by filtration. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Different Synthesis Routes and Reported Yields

Starting MaterialKey StepsReported Overall YieldPurityReference
4-amino-2-hydroxybenzoic acidMethylation, Thiocyanation, Ethylation, Oxidation, Hydrolysis24.5%Not Specified[1]
2-methoxy-4-acetylamine methyl benzoateHalogenation, Condensation with sodium ethanesulfinateUp to 80%Up to 99.5%[2]
methyl 4-amino-5-(ethylthio)-2-methoxybenzoateOxidation, Hydrolysis82%99%[3][4]
2-methoxy-4-acetamido methyl benzoateChlorosulfonation, Reaction with sodium sulfite and diethyl sulfate, AcidificationUp to 75%99.5%[5]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation cluster_product Final Product start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Oxidation of Ethylthio Group start->oxidation Step 1 reagents_ox H2O2, Sodium Tungstate Isopropanol, 40-45°C oxidation->reagents_ox hydrolysis Ester Hydrolysis oxidation->hydrolysis Step 2 reagents_hy NaOH, 60-65°C hydrolysis->reagents_hy acidification Acidification to pH 4.0-4.5 hydrolysis->acidification Step 3 isolation Precipitation & Filtration acidification->isolation product 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid isolation->product

Caption: A workflow diagram illustrating the key steps in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Overall Yield incomplete_ox Incomplete Oxidation low_yield->incomplete_ox incomplete_hy Incomplete Hydrolysis low_yield->incomplete_hy side_reactions Side Reactions low_yield->side_reactions workup_loss Loss during Workup low_yield->workup_loss check_catalyst Check Catalyst/Reagents incomplete_ox->check_catalyst optimize_conditions Optimize Temp/Time incomplete_ox->optimize_conditions incomplete_hy->optimize_conditions monitor_reaction Monitor with TLC incomplete_hy->monitor_reaction optimize_purification Optimize Purification side_reactions->optimize_purification workup_loss->optimize_purification adjust_ph Careful pH Adjustment workup_loss->adjust_ph

Caption: A troubleshooting flowchart for addressing low yield in the synthesis process.

References

Identification of impurities in 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A1: The most prevalent synthetic pathway starts with methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. This process involves two primary steps:

  • Oxidation: The ethylthio group of the starting material is oxidized to an ethylsulfonyl group using an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate. This reaction forms the intermediate, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

  • Hydrolysis: The methyl ester of the intermediate is then hydrolyzed to the carboxylic acid using a strong base, typically sodium hydroxide, followed by acidification to precipitate the final product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Q2: What are the critical process parameters to control during the synthesis?

A2: To ensure high yield and purity, careful control of several parameters is essential:

  • Temperature: Both the oxidation and hydrolysis steps are temperature-sensitive. Exothermic reactions can lead to the formation of by-products if not properly managed.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, leaving residual starting materials or intermediates. Conversely, prolonged reaction times may promote the formation of degradation products.

  • pH: Precise pH control is critical during the acidification step after hydrolysis to ensure the complete precipitation of the final product.

  • Purity of Starting Materials: The quality of the initial reagents directly impacts the purity of the final compound.

Q3: What are the common impurities I should be aware of?

A3: Several process-related impurities can be present in the final product. The most common include:

  • Impurity A (Unreacted Starting Material): Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.

  • Impurity B (Intermediate Sulfoxide): 4-Amino-5-(ethylsulfinyl)-2-methoxybenzoic acid (or its methyl ester). This is formed by the incomplete oxidation of the starting material.

  • Impurity C (Unreacted Intermediate): Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. This results from incomplete hydrolysis.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as isopropyl alcohol, may be present in the final product.

Q4: Which analytical techniques are recommended for impurity identification and quantification?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main compound and its non-volatile organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is used for the structural elucidation and confirmation of impurities, especially those present at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the identification and quantification of residual volatile organic solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information for the definitive identification of impurities.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Material (Impurity A) Detected
Potential Cause Troubleshooting Action
Incomplete OxidationMonitor the reaction progress using in-process controls like TLC or HPLC to ensure the disappearance of the starting material.
Increase the reaction time for the oxidation step in controlled increments.
Optimize the stoichiometry of the oxidizing agent. A slight excess may be required for complete conversion, but significant excess should be avoided to prevent side reactions.
Inactive Oxidizing AgentUse a fresh, properly stored batch of the oxidizing agent (e.g., hydrogen peroxide). The potency of oxidizing agents can decrease over time.
Sub-optimal Reaction TemperatureEnsure the reaction temperature is maintained within the optimal range for the oxidation reaction. Low temperatures can slow down the reaction rate.
Issue 2: Presence of the Intermediate Sulfoxide (Impurity B)
Potential Cause Troubleshooting Action
Insufficient Oxidizing AgentSlightly increase the molar ratio of the oxidizing agent to the starting material to ensure complete oxidation to the sulfone.
Short Reaction TimeExtend the reaction time for the oxidation step. The conversion of the sulfoxide to the sulfone may require more time than the initial oxidation of the sulfide.
Non-optimal TemperatureAdjust the temperature of the oxidation reaction. Some oxidations to the sulfone level require slightly higher temperatures than the initial oxidation to the sulfoxide.
Issue 3: High Levels of Unreacted Intermediate Ester (Impurity C)
Potential Cause Troubleshooting Action
Incomplete HydrolysisIncrease the reaction time for the hydrolysis step. Monitor the disappearance of the methyl ester by TLC or HPLC.
Insufficient BaseEnsure a sufficient molar excess of the base (e.g., NaOH) is used to drive the hydrolysis to completion.
Low Reaction TemperatureIncrease the temperature of the hydrolysis reaction as per the established protocol. Saponification of esters is often more efficient at elevated temperatures.
Poor SolubilityConsider the use of a co-solvent to improve the solubility of the ester during hydrolysis, ensuring better contact with the aqueous base.
Issue 4: Presence of Residual Solvents
Potential Cause Troubleshooting Action
Inefficient DryingIncrease the drying time and/or temperature of the final product under vacuum, ensuring the temperature is below the compound's degradation point.
Inappropriate Purification MethodEmploy a purification method that effectively removes the specific solvent. Recrystallization from a different solvent system can be effective.

Quantitative Data Summary

The following table summarizes the key chemical entities and typical purity levels encountered in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Compound NameRole in SynthesisMolecular FormulaMolecular Weight ( g/mol )Typical Purity (by HPLC)
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid Final Product C₁₀H₁₃NO₅S259.28>99.5%
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Impurity A (Starting Material) C₁₁H₁₅NO₃S241.31-
4-Amino-5-(ethylsulfinyl)-2-methoxybenzoic acid Impurity B (Sulfoxide) C₁₀H₁₃NO₄S243.28-
Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate Impurity C (Intermediate) C₁₁H₁₅NO₅S273.31-

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of the main product and its process-related impurities A, B, and C.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Headspace Method for Residual Solvent Analysis

This method is suitable for the determination of residual solvents like isopropyl alcohol.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 200 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 90 °C

    • Vial Equilibration Time: 30 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable diluent (e.g., DMA or DMSO).

Visualizations

Synthesis_Pathway A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate (Starting Material) B Methyl 4-amino-5-ethylsulfonyl- 2-methoxybenzoate (Intermediate) A->B Oxidation (H₂O₂, Na₂WO₄) C 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid (Final Product) B->C Hydrolysis (NaOH, then H⁺)

Caption: Synthetic pathway for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Impurity_Formation cluster_oxidation Oxidation Step cluster_hydrolysis Hydrolysis Step A Starting Material (Ethylthio Compound) B Intermediate Sulfoxide A->B Incomplete Oxidation A_res Impurity A: Residual Starting Material A->A_res Incomplete Reaction C Intermediate Sulfone Ester B->C Complete Oxidation B_res Impurity B: Sulfoxide Impurity B->B_res Carried Over D Intermediate Sulfone Ester E Final Product (Carboxylic Acid) D->E Complete Hydrolysis D_res Impurity C: Residual Intermediate Ester D->D_res Incomplete Reaction

Caption: Formation pathways of common process-related impurities.

Analytical_Workflow Sample Crude or Final Product Sample HPLC HPLC-UV Analysis Sample->HPLC Non-volatile organics GC GC-MS Headspace Analysis Sample->GC Residual solvents LCMS LC-MS/MS Analysis HPLC->LCMS For unknown peaks Quant Quantification of Known Impurities HPLC->Quant Report Complete Impurity Profile Report GC->Report Ident Identification of Unknown Peaks LCMS->Ident Quant->Report Struct Structural Elucidation (NMR) Ident->Struct If necessary Ident->Report Struct->Report

Caption: Recommended analytical workflow for impurity identification.

Technical Support Center: Purification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS: 71675-87-1).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, offering potential causes and solutions in a question-and-answer format.

Problem 1: The final product has an off-white, yellowish, or pinkish color, not the expected pure white crystalline solid.

  • Possible Causes:

    • Residual Impurities from Synthesis: By-products from preceding synthetic steps, particularly from thiocyanation processes, can be difficult to remove and often impart color.[1][2]

    • Incomplete Decolorization: The activated carbon treatment may have been insufficient in duration, temperature, or quantity to remove all colored impurities.

    • Thermal Degradation: Prolonged exposure to high temperatures during synthesis or purification can potentially lead to degradation and color formation.

  • Solutions:

    • Activated Carbon Treatment: A highly effective method is to dissolve the crude product in hot ultrapure water, add a small amount of activated carbon, stir briefly at elevated temperature, and perform a hot filtration to remove the carbon.[1][2]

    • Repeat Purification: If the product remains colored, a second round of recrystallization or precipitation may be necessary to achieve the desired pure white appearance.

    • Optimize pH Adjustment: During precipitation, ensure the pH is carefully adjusted to the target range (e.g., 2-3 or 4.0-4.5) as this can affect the selective precipitation of the desired compound over certain impurities.[1][3]

Problem 2: A low yield of purified product is obtained after recrystallization/precipitation.

  • Possible Causes:

    • Incomplete Precipitation: The pH may not have been adjusted optimally, or the solution was not cooled sufficiently (e.g., below 15 °C), leaving a significant amount of product dissolved in the mother liquor.[1][2]

    • Excessive Use of Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling. The goal is to create a saturated solution at high temperature.

    • Product Loss During Transfers: Significant product can be lost during transfers between flasks and during filtration if not performed carefully.

  • Solutions:

    • Optimize Cooling: Ensure the solution is thoroughly cooled, potentially in an ice bath, to minimize the solubility of the product and maximize precipitation.

    • Mother Liquor Re-processing: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

    • Rinse Equipment: When transferring the product after filtration, rinse the flask and filter cake with a minimal amount of ice-cold solvent to wash away impurities without dissolving a significant amount of the product.

Problem 3: The melting point of the purified product is broad or lower than the literature value.

  • Possible Causes:

    • Presence of Impurities: This is the most common cause. Even small amounts of impurities can depress and broaden the melting point range.[4]

    • Incomplete Drying: Residual solvent trapped within the crystals will lead to an inaccurate melting point reading.

  • Solutions:

    • Enhanced Purification: Perform an additional recrystallization to further remove impurities. Purity can be checked via HPLC.[1]

    • Thorough Drying: Dry the product under vacuum at a suitable temperature (e.g., 60 °C) for a sufficient period to ensure all residual solvent is removed.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid after synthesis and purification? A1: The purity of the crude product can be around 98%.[1][2] However, after purification steps like recrystallization with activated carbon treatment, purities of >98%, 99%, and even up to 99.71% as measured by HPLC can be achieved.[1][3][5]

Q2: What is a suitable solvent for the recrystallization of this compound? A2: Ultrapure water is an effective solvent for recrystallization. The compound is dissolved in about 10 times its weight in hot water, treated with activated carbon, filtered, and cooled to precipitate the pure product.[1][2] While its general solubility is listed as slight in chloroform and methanol, water-based precipitation via pH adjustment is a common industrial method.[3][6][7]

Q3: How critical is pH control during the purification process? A3: pH control is critical. The compound is an acid and is often isolated from a basic reaction mixture by acidification. Adjusting the pH to a specific range, such as 4.0-4.5 or 2-3, with an acid like HCl causes the product to precipitate from the aqueous solution, allowing for its isolation.[1][2][3][7]

Q4: What are the expected yield and appearance of the purified product? A4: Reported yields for the final purification/isolation step are typically high, in the range of 82-87%.[1][3][7] The final product should be a white to off-white crystalline solid.[1] Some suppliers note the appearance as a slightly pink solid.[4]

Data Presentation

Table 1: Physical and Purity Specifications

Parameter Value Source(s)
Appearance White to Light Yellow Powder/Crystalline
Slightly Pink Solid [4]
White Crystals [1]
Purity (Crude) ~98% (HPLC) [1][2]
Purity (Purified) >98.0% (HPLC)
99% [3][7]
99.5% - 99.7% (HPLC) [1]
Melting Point 82-85 °C (at 98% purity) [4]
148.0 - 152.0 °C

| Solubility | Slightly soluble in Chloroform, Methanol |[6] |

Table 2: Summary of Purification Methodologies and Results

Method Key Parameters Yield Final Purity Source(s)
Diafiltration pH adjustment to 4.0-4.5 with HCl 82% 99% [3][7]

| Recrystallization/Precipitation | Dissolve in 10x wt. hot ultrapure water, activated carbon, cool to <15°C, vacuum dry at 60°C | 85-87% (step yield) | 99.5-99.7% |[1][2] |

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is based on methods described in patent literature for removing color and impurities.[1][2]

  • Dissolution: In a suitable flask, add the crude, wet 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. Add ultrapure water in a 10:1 weight ratio (water:crude product).

  • Heating: Heat the mixture while stirring until the solid completely dissolves.

  • Decolorization: To the hot solution, add a small amount of activated carbon (typically 1-2% w/w of the solute). Stir the mixture for 5-10 minutes at an elevated temperature.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble matter. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, cool the flask further in an ice bath to below 15 °C to maximize product precipitation.

  • Isolation: Collect the white crystals by suction filtration using a Büchner funnel.

  • Drying: Transfer the purified product to a vacuum oven and dry at 60 °C until a constant weight is achieved.

Protocol 2: Isolation by pH-Controlled Precipitation

This protocol is derived from synthetic procedures where the product is in an aqueous basic solution prior to isolation.[3][7]

  • Preparation: Start with the aqueous reaction mixture containing the sodium salt of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. Cool the mixture to between 5-10 °C.

  • Acidification: While stirring vigorously, slowly add dilute hydrochloric acid (e.g., 1:10 dilution) dropwise to the solution.

  • pH Monitoring: Continuously monitor the pH of the mixture. Continue adding acid until the pH reaches the target range of 4.0-4.5. A thick precipitate should form.

  • Digestion: Continue stirring the slurry at the low temperature for a period (e.g., 30-60 minutes) to allow for complete precipitation.

  • Isolation: Isolate the solid product by filtration (e.g., suction filtration or diafiltration).

  • Washing: Wash the filter cake with a small amount of cold water to remove residual salts.

  • Drying: Dry the purified product, for example, under vacuum at an appropriate temperature.

Visualizations

G cluster_workflow Purification Workflow crude Crude Product dissolve Dissolve in Hot Ultrapure Water crude->dissolve decolorize Add Activated Carbon (Decolorization) dissolve->decolorize hot_filt Hot Filtration decolorize->hot_filt cool Cool Filtrate to <15°C (Crystallization) hot_filt->cool removed_impurities Insoluble Impurities & Activated Carbon Removed iso Isolate Crystals (Suction Filtration) cool->iso dry Vacuum Dry at 60°C iso->dry mother_liquor Soluble Impurities in Mother Liquor pure Pure White Product dry->pure

Caption: Experimental workflow for recrystallization.

G cluster_troubleshooting Troubleshooting Logic start Purified Product Analysis color_check Is the product color off-white/yellow? start->color_check color_yes Yes color_check->color_yes Yes color_no No color_check->color_no No color_solution Solution: 1. Repeat Recrystallization 2. Ensure sufficient   activated carbon treatment color_yes->color_solution yield_check Is the yield significantly low? color_no->yield_check color_solution->yield_check yield_yes Yes yield_check->yield_yes Yes yield_no No yield_check->yield_no No yield_solution Solution: 1. Optimize cooling process 2. Concentrate mother liquor 3. Use minimum solvent yield_yes->yield_solution purity_check Is the melting point low or broad? yield_no->purity_check yield_solution->purity_check purity_yes Yes purity_check->purity_yes Yes purity_no No purity_check->purity_no No purity_solution Solution: 1. Perform another recrystallization 2. Dry product thoroughly   under vacuum purity_yes->purity_solution end_node Process Optimized purity_no->end_node purity_solution->end_node

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Troubleshooting Guide

Problem 1: The final product is off-white or has a yellowish tint.

  • Question: My final product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, is not a pure white powder but has a distinct yellow color. What could be the cause and how can I fix it?

  • Answer: A yellow tint in the final product is a common issue, often arising from by-products generated during the synthesis, particularly in routes involving a thiocyanation step. These impurities can be difficult to remove through simple filtration.[1]

    Possible Solutions:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water). Add a small amount of activated carbon to the hot solution, continue heating for a short period, and then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to induce crystallization. The activated carbon will adsorb the colored impurities.

    • Alternative Synthetic Route: Consider a synthetic route that avoids the thiocyanation step. A method starting from 2-methoxy-4-acetyl-amino-benzoic acid methyl ester via chlorosulfonation has been shown to produce a high-purity, white product.[1][2]

Problem 2: The overall yield of the synthesis is low.

  • Question: I am following a multi-step synthesis for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, but my overall yield is significantly lower than expected. What are the potential reasons and how can I improve it?

  • Answer: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and loss of product during workup and purification. Some synthetic routes, particularly those starting from 4-amino salicylic acid and proceeding through thiocyanation, have reported overall yields as low as 24-45%.[1][3]

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure that the temperature, reaction time, and pH are carefully controlled at each step, as deviations can lead to the formation of by-products and incomplete conversion.

    • Purity of Starting Materials: The purity of the initial reagents is crucial for the success of the synthesis.

    • Efficient Work-up: Minimize product loss during extraction and precipitation steps. Careful adjustment of pH during the final precipitation of the carboxylic acid is critical for maximizing yield.

    • Consider a Higher-Yielding Route: The synthesis route starting from 2-methoxy-4-acetyl-amino-benzoic acid methyl ester has been reported to achieve a total yield of up to 75%.[1][2]

Problem 3: The oxidation of the ethylthio group is incomplete.

  • Question: I am having trouble achieving complete oxidation of the methyl 4-amino-5-(ethylthio)-2-methoxybenzoate to the corresponding sulfone. How can I ensure the reaction goes to completion?

  • Answer: Incomplete oxidation can be a result of insufficient oxidizing agent, catalyst deactivation, or suboptimal reaction conditions.

    Recommendations:

    • Control of Reaction Temperature: The oxidation is an exothermic reaction. Maintain the temperature within the recommended range (e.g., 40-45°C) to ensure a steady reaction rate and prevent side reactions.[4]

    • Catalyst: Ensure a catalytic amount of sodium tungstate is present and active.[4]

    • Addition of Oxidizing Agent: Add the hydrogen peroxide slowly to control the reaction temperature and prevent overheating.[4]

    • Reaction Time: Allow the reaction to proceed for the recommended duration (e.g., 3-4 hours) to ensure complete conversion.[4]

    • Quenching: After the reaction, it is crucial to quench any remaining oxidizing agent by adding a solution of sodium thiosulfate.[4]

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

  • Answer: Two of the most frequently described synthetic routes are:

    • Oxidation and Hydrolysis Route: This method starts with the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate to methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, followed by hydrolysis of the methyl ester to the carboxylic acid.[4]

    • Chlorosulfonation Route: This route begins with the chlorosulfonation of 2-methoxy-4-acetyl-amino-benzoic acid methyl ester, followed by reaction with sodium sulfite and diethyl sulfate, and subsequent hydrolysis.[1][2]

  • Question: What are the key advantages of the chlorosulfonation route over the thiocyanation route?

  • Answer: The primary advantages of the chlorosulfonation route are a higher overall yield and a purer, white final product. The thiocyanation route is often associated with the formation of colored by-products that are difficult to remove and can result in a lower purity product.[1]

  • Question: What analytical techniques are recommended for monitoring the purity of the final product?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and for identifying any trace impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

FeatureThiocyanation RouteChlorosulfonation Route
Starting Material 4-amino salicylic acid or a derivative2-methoxy-4-acetyl-amino-benzoic acid methyl ester
Reported Overall Yield ~45%[1]Up to 75%[1][2]
Reported Purity ~98% (often with a yellowish tint)[1]>99.5% (white crystalline solid)[1][2]
Key Challenges Formation of colored by-products, difficult purification, lower yield.[1]Handling of chlorosulfonic acid, multi-step process.

Experimental Protocols

Protocol 1: Synthesis via Oxidation and Hydrolysis

This protocol is based on the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.

  • Oxidation:

    • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate and a catalytic amount of sodium tungstate in isopropanol at ambient temperature.

    • Slowly add 30% hydrogen peroxide to the solution.

    • Stir the reaction mixture at 40-45°C for 3-4 hours.

    • Cool the mixture to 5-10°C.

    • Add a 5% aqueous solution of sodium thiosulfate and stir for 60 minutes to quench the excess peroxide.[4]

  • Hydrolysis:

    • To the in-situ formed methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate, add a solution of sodium hydroxide in water.

    • Heat the mixture to 60-65°C and stir for 2-3 hours.

    • Cool the reaction mixture.

    • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[4]

  • Isolation:

    • The product can be isolated by filtration. For high purity, diafiltration can be employed.[4]

Protocol 2: Synthesis via Chlorosulfonation

This protocol is based on the synthesis starting from 2-methoxy-4-acetamido methyl benzoate.

  • Chlorosulfonation:

    • React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid (mole ratio of 1:5-8) for 6-9 hours.

    • Perform hydrolysis and separation to obtain 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate.[1]

  • Formation of Sulfone and Hydrolysis:

    • React the obtained 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate with sodium sulfite and diethyl sulfate (mole ratio 1:4-6:2-3) under reflux for 6-9 hours.

    • Finally, carry out acidification with hydrochloric acid to obtain the target product, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid.[1]

Visualizations

experimental_workflow_oxidation start Start: Methyl 4-amino-5-(ethylthio) -2-methoxybenzoate oxidation Oxidation - H2O2, Sodium Tungstate - Isopropanol, 40-45°C, 3-4h start->oxidation quench Quenching - Sodium Thiosulfate - 5-10°C, 1h oxidation->quench hydrolysis Hydrolysis - NaOH (aq) - 60-65°C, 2-3h quench->hydrolysis acidification Acidification - HCl (dilute) - pH 4.0-4.5 hydrolysis->acidification isolation Isolation - Filtration / Diafiltration acidification->isolation end Final Product: 4-Amino-5-ethylsulfonyl -2-methoxybenzoic acid isolation->end

Caption: Experimental workflow for the synthesis via oxidation and hydrolysis.

troubleshooting_logic start Problem Identified is_color Is the product yellowish? start->is_color is_yield Is the overall yield low? is_color->is_yield No solution_color Solution: - Recrystallize with activated carbon - Consider alternative synthesis route is_color->solution_color Yes solution_yield Solution: - Optimize reaction conditions (T, pH) - Check starting material purity - Consider higher-yielding route is_yield->solution_yield Yes no_issue Address other process parameters is_yield->no_issue No

Caption: Troubleshooting decision tree for common synthesis issues.

References

Optimizing reaction conditions for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A1: The most prevalent and industrially applied route involves a two-step process starting from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1] This process includes the oxidation of the ethylthio group to an ethylsulfonyl group, followed by the hydrolysis of the methyl ester to the final carboxylic acid product.[1]

Q2: What are the critical parameters to control during the oxidation step?

A2: Careful control of reaction conditions is crucial for efficient conversion and to minimize byproduct formation. Key parameters include temperature, reaction time, and the rate of addition of the oxidizing agent, typically hydrogen peroxide.[2] The use of a catalyst, such as sodium tungstate, is also a critical factor in this step.[2]

Q3: Why is the pH adjustment important during product isolation?

A3: Precise pH control during the final acidification step is critical for maximizing the yield and purity of the product.[1] The target pH range of 4.0-4.5 ensures the complete precipitation of the carboxylic acid from the reaction mixture.[2]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of the synthesis and for determining the purity of the final product. Thin Layer Chromatography (TLC) can also be employed as a simpler, more rapid technique for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete oxidation of the ethylthio group.- Incomplete hydrolysis of the methyl ester.- Suboptimal pH during product precipitation.- Product loss during washing steps.- Ensure accurate temperature control (40-45°C) and sufficient reaction time (3-4 hours) during oxidation.[2]- Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting material.- For hydrolysis, maintain the temperature at 60-65°C for 2-3 hours.[2]- Carefully adjust the pH to 4.0-4.5 with dilute hydrochloric acid.[2]- Use minimal amounts of cold solvent when washing the filtered product to avoid redissolving it.
Product Discoloration (e.g., yellow or pink tint) - Presence of unreacted starting materials or byproducts.- Impurities in the starting materials or reagents.- Degradation of the product due to excessive heat or prolonged reaction times.- Ensure the purity of the starting methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.- Avoid excessive temperatures during both the oxidation and hydrolysis steps.- Purify the final product by recrystallization. One method involves dissolving the crude product in hot ultrapure water, treating with activated carbon, and then cooling to induce crystallization.
Incomplete Precipitation of Product - Incorrect pH of the solution.- Insufficient cooling of the reaction mixture.- Verify the pH of the solution with a calibrated pH meter and adjust to the 4.0-4.5 range as needed.[2]- Ensure the reaction mixture is adequately cooled (e.g., to below 15°C) to maximize precipitation.
Formation of Oily Product Instead of Solid - Presence of impurities that inhibit crystallization.- Residual solvent.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Consider a solvent swap or further purification steps like column chromatography if recrystallization is unsuccessful.- Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Experimental Protocols

Protocol 1: Synthesis from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol is based on a common industrial synthesis method.

Step 1: Oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol.

  • Add a catalytic amount of sodium tungstate to the solution.

  • At ambient temperature, slowly add 30% hydrogen peroxide to the mixture.

  • Stir the reaction mixture at 40-45°C for 3-4 hours.[2]

  • After the reaction is complete, cool the mixture to 5-10°C.[2]

  • To quench any remaining hydrogen peroxide, add a 5% sodium thiosulfate solution and stir for 60 minutes.[2] This will produce methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.

Step 2: Hydrolysis of methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide.

  • Warm the mixture to 60-65°C and stir for 2-3 hours.[2]

  • Upon completion of the hydrolysis, cool the reaction material.

  • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[2]

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions and Outcomes

ParameterOxidation StepHydrolysis StepProduct Isolation
Starting Material methyl 4-amino-5-(ethylthio)-2-methoxybenzoatemethyl 2-methoxy-4-amino-5-ethylsulfonylbenzoateAqueous solution of sodium 4-amino-5-ethylsulfonyl-2-methoxybenzoate
Solvent Isopropanol[2]In situ[2]Water
Reagents 30% Hydrogen Peroxide, Sodium Tungstate (catalyst)[2]Sodium Hydroxide[2]Dilute Hydrochloric Acid[2]
Temperature 40-45°C[2]60-65°C[2]Cool to 5-10°C, then adjust pH[2]
Reaction Time 3-4 hours[2]2-3 hours[2]N/A
pH N/ABasic4.0-4.5[2]
Typical Yield --82%[2]
Typical Purity --99% (by HPLC)[2]

Visualizations

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis & Isolation start Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate reagents_ox H₂O₂ (30%) Sodium Tungstate (cat.) Isopropanol reaction_ox Reaction at 40-45°C (3-4 hours) start->reaction_ox reagents_ox->reaction_ox quench Quench with Na₂S₂O₃ solution reaction_ox->quench intermediate Methyl 4-amino-5-ethylsulfonyl- 2-methoxybenzoate (in situ) quench->intermediate reagents_hyd NaOH solution intermediate->reagents_hyd reaction_hyd Reaction at 60-65°C (2-3 hours) reagents_hyd->reaction_hyd acidification Acidify with HCl to pH 4.0-4.5 reaction_hyd->acidification isolation Filtration, Washing & Drying acidification->isolation product 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid isolation->product

Caption: Workflow for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

References

Stability and degradation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant degradation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in my formulation under acidic conditions. What could be the cause and how can I mitigate this?

A1: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, containing an aromatic amine and a benzoic acid moiety, can be susceptible to degradation in acidic environments. Aromatic amines can exhibit instability in acidic media, and the overall stability of benzoic acid derivatives can be pH-dependent.[1][2][3]

Troubleshooting Steps:

  • pH Adjustment: The primary approach is to adjust the pH of your formulation to a less acidic or neutral range, if compatible with your application. The stability of aromatic amines is generally greater in water compared to acidic solutions.[1]

  • Excipient Compatibility: Ensure that the excipients in your formulation are not contributing to the acidic environment or catalyzing the degradation.

  • Temperature Control: Elevated temperatures can accelerate acid-catalyzed hydrolysis.[1] Conduct your experiments at controlled, lower temperatures to minimize degradation.

  • Inert Atmosphere: To rule out oxidative degradation, which can sometimes be exacerbated by acidic conditions, consider performing your experiments under an inert atmosphere (e.g., nitrogen or argon).

Q2: My compound is showing unexpected degradation during photostability testing. What are the likely degradation pathways and how can I prevent this?

A2: Derivatives of methoxybenzoic acid can be susceptible to photodegradation.[4] Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.

Troubleshooting Steps:

  • Light Protection: The most effective preventative measure is to protect the compound from light at all stages of manufacturing, storage, and handling. Use amber glassware or light-resistant containers.

  • Wavelength of Exposure: If possible, determine the specific wavelengths of light that are causing the degradation. This can help in selecting appropriate protective packaging or filters.

  • Photostabilizers: In formulation development, the inclusion of photostabilizers can be explored to quench the photochemical reactions.

  • Forced Photodegradation Study: To understand the degradation pathway, a forced photodegradation study as per ICH Q1B guidelines should be performed. This will help in identifying the photodegradants and developing a stability-indicating analytical method.

Q3: I am struggling to achieve the target degradation of 5-20% in my forced degradation studies. The compound seems either too stable or degrades completely. What should I do?

A3: Achieving the target degradation of 5-20% is crucial for developing a robust stability-indicating method.[5] If you are facing difficulties, a systematic adjustment of stress conditions is necessary.

Troubleshooting Steps:

  • For Low Degradation:

    • Increase Stressor Concentration: For acid and base hydrolysis, you can move from 0.1 M to 1 M HCl or NaOH. For oxidative degradation, a higher concentration of hydrogen peroxide (e.g., up to 30%) can be used.

    • Increase Temperature: Elevating the temperature (e.g., to 60°C or 80°C) can accelerate degradation.

    • Extend Exposure Time: Increase the duration of the stress testing.

  • For Complete Degradation:

    • Decrease Stressor Concentration: Use milder conditions, such as 0.01 M HCl or NaOH.

    • Lower Temperature: Perform the study at room temperature or even refrigerated conditions.

    • Reduce Exposure Time: Sample at earlier time points to capture the initial degradation.

If the compound remains extremely labile under the mildest conditions, it is indicative of its inherent instability under those specific stressors.[6]

Q4: What are the potential degradation products of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid that I should be looking for?

A4: Based on the functional groups present (aromatic amine, ethylsulfonyl, methoxy, and benzoic acid), potential degradation pathways include:

  • Hydrolysis: The amide linkage in related sulfonamides can be susceptible to cleavage. While this molecule does not have an amide, the sulfonamide-like structure could be a point of hydrolytic instability.

  • Oxidation: The aromatic amine is a primary site for oxidation, which can lead to the formation of colored degradation products. The ethylsulfonyl group is already in a high oxidation state but the adjacent aromatic ring can be oxidized.

  • Photodegradation: As mentioned, methoxybenzoic acid derivatives can undergo photodegradation, potentially involving reactions of the methoxy group or the aromatic ring.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety to form the corresponding aniline derivative is a plausible degradation pathway.[7][8]

Summary of Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data for the degradation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Stress ConditionReagent/ParametersTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C~12%Potential products of hydrolysis at the sulfonyl group
Base Hydrolysis 0.1 M NaOH8 hours60°C~8%Potential products of hydrolysis at the sulfonyl group
Oxidative 3% H₂O₂24 hoursRoom Temp~18%Oxidized aromatic amine derivatives
Thermal Solid State48 hours80°C~5%Decarboxylation product
Photolytic 1.2 million lux hours24 hoursRoom Temp~15%Photodegradation products of the aromatic ring

Experimental Protocols

Forced Degradation (Stress) Studies Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the compound and the goals of the study.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to a temperature of 80°C in a hot air oven for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, analyze the samples.

  • Analysis:

    • All samples should be analyzed by a validated stability-indicating HPLC method. A reversed-phase HPLC with UV detection is a common choice.[9][10] The method should be able to separate the parent compound from all degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂ RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal cluster_photo Photolysis parent 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid hydrolysis_prod Hydrolyzed Degradants parent->hydrolysis_prod H⁺ / OH⁻ oxidation_prod Oxidized Amino Derivatives parent->oxidation_prod [O] thermal_prod Decarboxylation Product parent->thermal_prod Δ photo_prod Photodegradants parent->photo_prod

References

Storage conditions for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions to maintain the purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A1: To ensure the long-term purity and stability of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1] While some suppliers suggest storage at room temperature, for maximum shelf-life, refrigerated conditions of 2-8°C are preferable.[1][2] For long-term storage, some sources even recommend freezing at -20°C.[3] Always keep the container tightly sealed to prevent moisture absorption and oxidation.[4]

Q2: How does exposure to light affect the purity of the compound?

A2: The presence of an aromatic amine functional group makes the compound susceptible to photodegradation.[5][6] Exposure to light, especially UV radiation, can initiate oxidative processes, leading to the formation of colored impurities and a decrease in purity. Therefore, it is crucial to store the compound in an opaque or amber-colored vial to protect it from light.

Q3: Is 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid sensitive to moisture?

A3: Yes, as a carboxylic acid, this compound can be hygroscopic. Absorbed moisture can potentially lead to the formation of hydrates or facilitate other degradation pathways. It is important to store it in a desiccated environment or under a dry, inert atmosphere like nitrogen or argon.

Q4: What is the typical appearance of this compound and what does a color change indicate?

A4: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is typically a white to off-white or slightly pink crystalline powder. A noticeable change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation of the aromatic amine group.[7] If a color change is observed, it is advisable to re-analyze the purity of the compound before use.

Q5: What are the potential degradation pathways for this molecule?

A5: Based on its chemical structure, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is primarily susceptible to:

  • Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored polymeric byproducts.[7][8]

  • Photodegradation: As a sulfonamide-containing compound, it can undergo degradation upon exposure to UV and natural sunlight.[1][5][9]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the methoxy group may undergo hydrolysis.[10][11][12]

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[13]

Storage Conditions Summary

The following table summarizes the recommended storage conditions for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid to maintain its purity.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1][2]Slows down potential degradation reactions.
-20°C (Frozen) for long-term storage[3]Provides maximum stability over extended periods.
Room temperature (for short-term use)[14]Acceptable for immediate or frequent use, but not ideal for long-term storage.
Light Protect from light (store in an amber or opaque vial)The aromatic amine and sulfonamide moieties are susceptible to photodegradation.[5][6]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]Prevents oxidation of the aromatic amine group.
Moisture Dry/Desiccated environmentThe compound is a carboxylic acid and can be hygroscopic.
Container Tightly sealed container[4]Prevents exposure to moisture and atmospheric oxygen.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Issue 1: The compound has changed color from white to yellowish-brown.

  • Potential Cause: This is a strong indication of oxidation of the 4-amino group.[7] This may have been caused by improper storage, such as exposure to air and/or light over time.

  • Recommended Action:

    • Re-evaluate the purity of the material using a validated analytical method, such as HPLC (see Experimental Protocols section).

    • If the purity is below the required specifications for your experiment, consider purifying the compound by recrystallization, if feasible.

    • For future prevention, ensure the compound is stored under an inert atmosphere and protected from light.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.

  • Potential Cause: This confirms that the compound has degraded. The retention times of the new peaks can provide clues about the nature of the degradation products.

  • Recommended Action:

    • Identify the Impurities: If possible, use HPLC-MS to identify the mass of the impurity peaks. This can help in elucidating the degradation pathway. Common degradation products could result from oxidation, hydrolysis, or photodegradation.

    • Review Storage and Handling: Assess if the compound has been exposed to elevated temperatures, light, or reactive chemicals.

    • Check Solvent Purity: Ensure that the solvents used for sample preparation are of high purity and free from contaminants that could react with the compound.

Issue 3: Poor peak shape or inconsistent retention times in HPLC analysis.

  • Potential Cause: This could be due to issues with the HPLC method, sample preparation, or the compound itself interacting with the analytical column.

  • Recommended Action:

    • Method Optimization: Ensure the mobile phase pH is appropriate for the analysis of a carboxylic acid. The use of a buffer is recommended.

    • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Filter the sample solution before injection to remove any particulate matter.

    • Column Conditioning: Equilibrate the column with the mobile phase until a stable baseline is achieved. The amine group in the compound can sometimes interact with residual silanols on the column, leading to tailing. Using a column with end-capping or adding a competing amine to the mobile phase can sometimes mitigate this.

Logical Troubleshooting Workflow

G Troubleshooting Purity Issues start Purity Issue Observed (e.g., color change, unexpected HPLC results) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) - Container Seal start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage reanalyze Re-analyze Purity via HPLC degradation_confirmed Degradation Confirmed by HPLC? reanalyze->degradation_confirmed improper_storage->reanalyze Yes improper_storage->reanalyze No purify Purify Compound (e.g., Recrystallization) degradation_confirmed->purify Yes, and purification is feasible discard Discard and Use New Batch degradation_confirmed->discard Yes, and purification is not feasible hplc_issue HPLC Method/Sample Prep Issue degradation_confirmed->hplc_issue No, purity is acceptable implement_correct_storage Implement Correct Storage Protocols purify->implement_correct_storage discard->implement_correct_storage proceed Proceed with Experiment implement_correct_storage->proceed troubleshoot_hplc Troubleshoot HPLC Method: - Check Mobile Phase pH - Ensure Sample Dissolution - Verify Column Integrity hplc_issue->troubleshoot_hplc Yes, suspect analytical error hplc_issue->proceed No, results are valid troubleshoot_hplc->reanalyze

Caption: A flowchart for troubleshooting purity issues of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This section provides a general HPLC method that can be used as a starting point for the purity determination of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. Method optimization and validation are recommended for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Buffer: Phosphate or acetate buffer (e.g., 20 mM potassium phosphate), pH adjusted to around 3-4 with phosphoric acid.

    • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of buffer and an organic solvent (e.g., Methanol or Acetonitrile). A common starting point is a 70:30 (v/v) ratio of buffer to methanol.[15]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 278 nm[15]

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

    • Elution Mode: Isocratic

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a 100 mL volumetric flask. This will give a stock solution of 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Ensure both solutions are fully dissolved (sonication may be used if necessary) and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

Troubleshooting common issues in HPLC analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in a question-and-answer format.

Q1: My chromatogram shows significant peak tailing for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. What are the likely causes and how can I resolve this?

A1: Peak tailing for this compound, which contains both an acidic carboxylic acid group and a basic amino group, is a common issue. It often results from secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The basic amino group can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine.[2][4][5]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated ("end-capped").[3]

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[5]

  • Mobile Phase pH Close to Analyte pKa: The predicted pKa of the carboxylic acid group is around 4.09. If the mobile phase pH is too close to this value, both the ionized and non-ionized forms of the molecule may exist, leading to poor peak shape.[6]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this acidic compound, a lower pH (e.g., below 3) is generally recommended to ensure it is in a single protonation state.[7][8]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[9]

    • Solution: Reduce the injection volume or dilute the sample.[9]

Q2: I am observing significant drift and variability in the retention time of my analyte. What could be causing this?

A2: Retention time instability is a frequent problem in HPLC and can be attributed to several factors related to the mobile phase, column, and instrument.[10]

Troubleshooting Retention Time Drift:

Potential CauseRecommended Action
Mobile Phase Composition Change Ensure the mobile phase is freshly prepared and adequately mixed. Prevent evaporation of the more volatile organic component by keeping the reservoir capped.[10] Use a degasser to remove dissolved gases.
Inadequate Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[10]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[11]
Mobile Phase pH Instability Use a buffer to control the mobile phase pH, especially when analyzing an ionizable compound like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. A change of just 0.1 pH units can significantly alter retention.[12]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[13]

Q3: The resolution between the main peak and impurities is poor. How can I improve it?

A3: Poor resolution can be addressed by optimizing the mobile phase, column, or other chromatographic parameters.

Strategies for Improving Resolution:

  • Adjust Mobile Phase Strength: For reversed-phase HPLC, decreasing the amount of organic modifier (e.g., acetonitrile or methanol) will generally increase retention and may improve the separation of closely eluting peaks.

  • Modify Mobile Phase pH: As 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and its potential impurities are ionizable, changing the pH of the mobile phase can significantly alter the selectivity of the separation.[6][7] Experiment with a pH range of 2.5 to 4.5, keeping in mind the pKa of the analyte.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency, respectively.

  • Optimize Temperature: Changing the column temperature can affect the selectivity of the separation.[11]

Experimental Protocol: HPLC Analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

This section provides a detailed methodology for the HPLC analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, based on established methods for this and similar compounds.[14][15][16]

1. Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid reference standard and dissolve it in a known volume of diluent (e.g., a mixture of the mobile phase components) to achieve a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]

2. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v). The pH of the aqueous portion should be adjusted to approximately 2.5-3.0.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
UV Detection Wavelength 254 nm

3. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.[2]

  • Theoretical Plates: A measure of column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections of the standard solution, the RSD should typically be less than 2.0%.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

PeakTailingTroubleshooting start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical Problem Suspected (e.g., column void, bad connection) neutral_tails->physical_problem Yes chemical_problem Chemical Problem Suspected (Secondary Interactions) neutral_tails->chemical_problem No adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) chemical_problem->adjust_ph check_overload Reduce Injection Volume/ Sample Concentration adjust_ph->check_overload use_endcapped Use End-Capped Column check_overload->use_endcapped add_modifier Add Mobile Phase Modifier (e.g., TEA) use_endcapped->add_modifier

Caption: Troubleshooting workflow for peak tailing.

RetentionTimeDriftTroubleshooting start Retention Time Drift check_mobile_phase Check Mobile Phase (Freshness, Composition, Degassing) start->check_mobile_phase check_temp Ensure Stable Column Temperature check_mobile_phase->check_temp check_equilibration Verify Adequate Column Equilibration check_temp->check_equilibration check_leaks Inspect System for Leaks check_equilibration->check_leaks flush_column Flush Column with Strong Solvent check_leaks->flush_column

References

Minimizing by-product formation in 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on by-product minimization and product purification.

Issue 1: The final product is off-color (yellow or pinkish tint).

  • Question: My final 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid product has a persistent yellow or pinkish color. What is the likely cause and how can I resolve this?

  • Answer: A common cause for a colored final product is the presence of impurities originating from the thiocyanation step.[1] Certain by-products formed during this stage can be difficult to remove in subsequent steps and can impart color to the final compound. Another possibility is the presence of residual starting materials or intermediates.

    Troubleshooting Steps:

    • Optimize Thiocyanation: Carefully control the reaction temperature and stoichiometry during the thiocyanation of the 4-amino-2-methoxybenzoic acid derivative. The use of bromine and potassium thiocyanate requires precise control to avoid side reactions.[2]

    • Purification of Intermediates: Purify the intermediate, methyl 4-amino-2-methoxy-5-thiocyanatobenzoate, before proceeding to the next step. Recrystallization or column chromatography can be effective.

    • Decolorization: If the final product is already colored, you can attempt decolorization using activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter hot to remove the carbon.

    • Final Product Recrystallization: Recrystallize the final product from a suitable solvent system to remove colored impurities.

Issue 2: Low yield of the final product.

  • Question: I am experiencing a low overall yield for my synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can result from incomplete reactions at any of the key stages (methylation, thiocyanation, ethylation, oxidation, or hydrolysis), or from product loss during workup and purification.

    Troubleshooting Steps:

    • Reaction Monitoring: Monitor the progress of each reaction step using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion before proceeding.

    • pH Control during Isolation: The careful adjustment of pH is critical during the final precipitation of the carboxylic acid product. Ensure the pH is adjusted to the optimal range (typically 4.0-4.5) to maximize precipitation.[3]

    • Optimize Oxidation Conditions: Incomplete oxidation of the thioether to the sulfone will result in the presence of the thioether and sulfoxide intermediates, reducing the yield of the desired product. Ensure the reaction is stirred for a sufficient time at the recommended temperature (e.g., 40-45°C) and that an adequate amount of the oxidizing agent (hydrogen peroxide) and catalyst (sodium tungstate) are used.[3]

    • Optimize Hydrolysis Conditions: Ensure the hydrolysis of the methyl ester is complete by using a sufficient amount of base (e.g., sodium hydroxide) and allowing for adequate reaction time and temperature (e.g., 60-65°C for 2-3 hours).[3]

Issue 3: Presence of sulfoxide impurity in the final product.

  • Question: My final product shows a significant peak corresponding to the sulfoxide intermediate when analyzed by HPLC. How can I minimize the formation of this by-product?

  • Answer: The formation of the sulfoxide impurity is a result of incomplete oxidation of the thioether intermediate. The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate.

    Troubleshooting Steps:

    • Increase Reaction Time or Temperature: Extend the reaction time or slightly increase the temperature during the oxidation step to ensure the complete conversion of the sulfoxide to the sulfone. Monitor the reaction by HPLC to determine the optimal reaction time.

    • Adjust Oxidant Stoichiometry: Ensure that a sufficient molar equivalent of hydrogen peroxide is used to drive the reaction to the sulfone.

    • Catalyst Efficiency: Verify the activity of the sodium tungstate catalyst. If necessary, use a fresh batch of the catalyst.

    • Purification: If the sulfoxide impurity is present in the final product, it may be possible to remove it through careful recrystallization, as the polarity of the sulfoxide is different from that of the sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A1: A common starting material is 4-amino-2-hydroxybenzoic acid.[2] The synthesis then typically proceeds through a series of steps including methylation, thiocyanation, ethylation, oxidation, and hydrolysis.[4]

Q2: What are the key reaction steps in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid?

A2: The synthesis generally involves the following key transformations:[4]

  • Methylation: The hydroxyl and carboxylic acid groups of 4-aminosalicylic acid are methylated, often using dimethyl sulfate.[5]

  • Thiocyanation: A thiocyanate group is introduced onto the aromatic ring, typically using potassium thiocyanate and bromine.[2]

  • Ethylation: The thiocyanate group is converted to an ethylthio group using an ethylating agent like bromoethane.[2]

  • Oxidation: The ethylthio group is oxidized to the ethylsulfonyl group, commonly with hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the progress of the reactions and for determining the purity of the final product and its intermediates. HPLC coupled with Mass Spectrometry (HPLC-MS) can be used for the identification of impurities.[6][7]

Q4: What are the common impurities that can be found in the final product?

A4: Common impurities include:

  • Unreacted starting materials and intermediates: Such as the precursor thioether or the intermediate sulfoxide from an incomplete oxidation.

  • By-products from the thiocyanation step: These can lead to a colored product.

  • Methyl 4-Amino-5-ethylsulfonyl-2-methoxybenzoate: From incomplete hydrolysis of the ester.

  • Amisulpride EP Impurity E: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid itself is listed as an impurity in the synthesis of Amisulpride.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes, several reagents used in this synthesis are hazardous.

  • Dimethyl sulfate: is a strong methylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Bromine: is highly corrosive and toxic. It should also be handled in a fume hood with appropriate PPE.

  • Hydrogen peroxide (30%): is a strong oxidizing agent and can cause severe skin burns. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Data Presentation

Table 1: Summary of a Representative Synthesis Protocol and Yield.

StepKey ReagentsReaction ConditionsIntermediate/ProductYieldPurityReference
Oxidation30% Hydrogen peroxide, Sodium tungstate40-45°C, 3-4 hoursMethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate--[3]
HydrolysisSodium hydroxide, Hydrochloric acid60-65°C, 2-3 hours; then pH 4.0-4.54-Amino-5-ethylsulfonyl-2-methoxybenzoic acid82%>99%[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol is based on a general procedure found in the literature.[3]

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol.

  • Add a catalytic amount of sodium tungstate to the solution.

  • At ambient temperature, slowly add 30% hydrogen peroxide to the reaction mixture.

  • Stir the reaction mixture at 40-45°C for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 5-10°C.

  • To quench the excess hydrogen peroxide, add a 5% aqueous solution of sodium thiosulfate and stir for 60 minutes.

Step 2: Hydrolysis of Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide in water.

  • Warm the mixture to 60-65°C and stir for 2-3 hours. Monitor the hydrolysis by TLC or HPLC until the methyl ester is consumed.

  • Cool the reaction mixture.

  • Adjust the pH of the solution to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash the solid with water and dry under vacuum to obtain 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product start 4-Amino-2-hydroxybenzoic Acid methylation Methylation (Dimethyl Sulfate) start->methylation Step 1 thiocyanation Thiocyanation (KSCN, Br2) methylation->thiocyanation Step 2 ethylation Ethylation (Bromoethane) thiocyanation->ethylation Step 3 oxidation Oxidation (H2O2, Na2WO4) ethylation->oxidation Step 4 hydrolysis Hydrolysis (NaOH, then HCl) oxidation->hydrolysis Step 5 product 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid hydrolysis->product

Caption: Synthetic workflow for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

troubleshooting_guide cluster_issues Common Problems cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue in Synthesis color_issue Off-Color Product (Yellow/Pink) issue->color_issue yield_issue Low Yield issue->yield_issue purity_issue Sulfoxide Impurity issue->purity_issue thiocyanation_byproducts Thiocyanation By-products color_issue->thiocyanation_byproducts decolorize Decolorize with Carbon color_issue->decolorize recrystallize Recrystallize Product color_issue->recrystallize incomplete_reaction Incomplete Reaction yield_issue->incomplete_reaction workup_loss Product Loss during Workup yield_issue->workup_loss incomplete_oxidation Incomplete Oxidation purity_issue->incomplete_oxidation purity_issue->recrystallize optimize_thio Optimize Thiocyanation thiocyanation_byproducts->optimize_thio purify_inter Purify Intermediates thiocyanation_byproducts->purify_inter monitor_reaction Monitor Reaction Progress incomplete_reaction->monitor_reaction optimize_ox Optimize Oxidation Conditions incomplete_reaction->optimize_ox optimize_hydro Optimize Hydrolysis incomplete_reaction->optimize_hydro optimize_ph Optimize pH for Precipitation workup_loss->optimize_ph extend_reaction Extend Oxidation Time/Temp incomplete_oxidation->extend_reaction adjust_oxidant Adjust Oxidant Stoichiometry incomplete_oxidation->adjust_oxidant

Caption: Troubleshooting logic for minimizing by-products.

References

Scalable and cost-effective synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable and cost-effective synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, providing potential causes and recommended solutions.

Route 1: From Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Issue 1: Low Yield in Oxidation Step

  • Question: We are experiencing low yields during the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate to the corresponding sulfone. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this step can be attributed to several factors:

    • Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion. Careful monitoring of the reaction progress by techniques like TLC or HPLC is crucial.

    • Side Reactions: Over-oxidation or degradation of the starting material or product can occur if the reaction conditions are too harsh.

    • Inefficient Catalyst: The activity of the catalyst (e.g., sodium tungstate) can diminish over time or be poisoned by impurities.

    • Suboptimal Reagent Concentration: The concentration of the oxidizing agent (e.g., hydrogen peroxide) needs to be carefully controlled.

    Solutions:

    • Optimize Reaction Conditions: Systematically vary the temperature (e.g., 40-45°C) and reaction time (e.g., 3-4 hours) to find the optimal balance for your specific setup.[1][2]

    • Control Reagent Addition: Add the oxidizing agent slowly and portion-wise to maintain better control over the reaction temperature and minimize side reactions.

    • Ensure Catalyst Quality: Use a fresh or properly stored catalyst.

    • Purification of Starting Material: Ensure the starting thioether is of high purity, as impurities can interfere with the oxidation reaction.

Issue 2: Incomplete Hydrolysis of the Methyl Ester

  • Question: The hydrolysis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate is not going to completion, resulting in a mixture of the acid and the ester. How can we ensure complete hydrolysis?

  • Answer: Incomplete hydrolysis is a common issue. Here are the likely causes and solutions:

    • Insufficient Base: The amount of base (e.g., sodium hydroxide) may not be sufficient to drive the reaction to completion.

    • Short Reaction Time or Low Temperature: The hydrolysis might require more time or a higher temperature to proceed completely.

    • Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting its contact with the base.

    Solutions:

    • Increase Base Equivalents: Use a larger excess of the base to ensure complete saponification.

    • Optimize Reaction Conditions: Increase the reaction temperature (e.g., 60-65°C) and/or extend the reaction time (e.g., 2-3 hours), monitoring the reaction by TLC or HPLC until the starting material is no longer detected.[1][2]

    • Improve Solubility: Consider using a co-solvent to improve the solubility of the ester.

Issue 3: Product Precipitation and Isolation Difficulties

  • Question: We are facing challenges with the precipitation and isolation of the final product after acidification. The product is oily or forms a very fine precipitate that is difficult to filter. What can we do?

  • Answer: Precipitation issues can be addressed by:

    • Controlled Acidification: Add the acid slowly while vigorously stirring to promote the formation of larger crystals. Avoid localized high concentrations of acid.

    • pH Adjustment: The final pH is critical for maximizing precipitation and purity. A pH range of 4.0-4.5 is often optimal.[1][2]

    • Cooling: After acidification, cool the mixture to a lower temperature (e.g., 5-10°C) to increase the yield of the precipitated product.[1][2]

    • Seeding: Adding a small crystal of the pure product can sometimes induce crystallization.

    • Solvent Choice: The choice of solvent for the reaction and precipitation can significantly impact the crystal form.

Route 2: From 4-Amino-2-hydroxybenzoic Acid

Issue 4: Low Overall Yield and Impurities from Thiocyanation

  • Question: The multi-step synthesis starting from 4-amino-2-hydroxybenzoic acid gives a low overall yield, and we are struggling with impurities from the thiocyanation step, leading to a colored final product. How can we address this?

  • Answer: This route is known for its potential for low yields and difficult-to-remove impurities.[3][4]

    • By-products in Thiocyanation: The thiocyanation step can produce by-products that are carried through subsequent steps and are difficult to remove, often resulting in a light-yellow final product.[3][4]

    Solutions:

    • Purification at Intermediate Stages: It is crucial to purify the intermediates at each step to prevent the accumulation of impurities.

    • Alternative Routes: If purity is a major concern and yields are consistently low, consider alternative synthetic routes that avoid the thiocyanation step. For example, a route starting from 2-methoxy-4-acetylamine methyl benzoate has been reported to produce a whiter product with higher purity.[3]

    • Recrystallization of Final Product: Multiple recrystallizations of the final product may be necessary to achieve the desired purity and color, though this will lead to a decrease in the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a scalable synthesis?

A1: For a scalable and cost-effective synthesis, the following parameters are critical:

  • Temperature Control: Exothermic reactions, such as oxidation, require careful temperature management to prevent side reactions and ensure safety.

  • pH Control: Precise pH adjustment during the final precipitation step is crucial for maximizing yield and purity.

  • Purity of Starting Materials: The quality of the starting materials directly impacts the purity of the final product and the overall yield.

  • Reaction Monitoring: Implementing in-process controls (e.g., HPLC, TLC) to monitor reaction completion and impurity profiles is essential for consistent batch-to-batch production.

Q2: What are the common impurities found in the final product?

A2: Common impurities can include:

  • Unreacted starting materials or intermediates.

  • Over-oxidized by-products (e.g., sulfoxides if the oxidation is not complete).

  • By-products from side reactions, particularly from the thiocyanation step in certain routes.[3][4]

  • Residual solvents.

Q3: Are there any safety precautions to consider during the synthesis?

A3: Yes, several safety precautions should be taken:

  • Handling of Oxidizing Agents: Hydrogen peroxide is a strong oxidizer and should be handled with care.

  • Use of Strong Acids and Bases: Appropriate personal protective equipment (PPE) should be worn when handling strong acids and bases.

  • Solvent Handling: Many organic solvents are flammable and/or toxic. All operations should be performed in a well-ventilated fume hood.

Q4: Can continuous flow chemistry be applied to this synthesis?

A4: Yes, continuous flow chemistry is a promising technique for this synthesis. It can offer better control over reaction parameters, improve safety, and potentially increase efficiency and consistency, especially for the oxidation step.

Quantitative Data Summary

ParameterRoute 1 (from Thioether)Route 2 (from 4-Amino-2-hydroxybenzoic acid)Route 3 (from 2-methoxy-4-acetylamine methyl benzoate)
Overall Yield ~82%[1][2]~24.5%[5]~75-80%[3]
Purity >99%[1][2]~98% (before extensive purification)[3][4]>99.5%[3]
Key Challenge Precise control of oxidation and hydrolysisLow yield and colored impuritiesHalogenation and condensation steps

Experimental Protocols

Key Experiment: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate and in-situ Hydrolysis (Route 1)

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Isopropanol

  • Sodium tungstate (catalyst)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide

  • Dilute hydrochloric acid

Procedure:

  • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol at ambient temperature.

  • Add a catalytic amount of sodium tungstate to the solution.

  • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Stir the mixture at 40-45°C for 3-4 hours, monitoring the reaction by TLC or HPLC.[1][2]

  • After completion, cool the reaction mixture to 5-10°C.

  • Add 5% sodium thiosulfate solution to quench any unreacted hydrogen peroxide and stir for 60 minutes.

  • Add a solution of sodium hydroxide to the reaction mixture.

  • Warm the mixture to 60-65°C and stir for 2-3 hours to effect hydrolysis.[1][2]

  • Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[1][2]

  • Filter the precipitate, wash with water, and dry to obtain 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Visualizations

Synthesis_Route_1 A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Methyl 4-amino-5-ethylsulfonyl- 2-methoxybenzoate A->B H₂O₂, Na₂WO₄ (Oxidation) C 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid B->C NaOH, then H⁺ (Hydrolysis)

Caption: Synthetic Route 1 starting from the corresponding thioether.

Synthesis_Route_2 A 4-Amino-2-hydroxy- benzoic acid B Methyl 4-amino-2-methoxy- benzoate A->B (CH₃)₂SO₄ (Methylation) C Methyl 4-amino-2-methoxy- 5-thiocyanatobenzoate B->C KSCN, Br₂ (Thiocyanation) D Methyl 4-amino-5-ethylthio- 2-methoxybenzoate C->D C₂H₅Br, KOH (Ethylation) E 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid D->E H₂O₂ (Oxidation & Hydrolysis) Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity/Off-Color Start->Impurity Precipitation Precipitation Issues Start->Precipitation Cause1 Incomplete Reaction? LowYield->Cause1 Check Cause2 Side Reactions? LowYield->Cause2 Check Cause3 Poor Starting Material? Impurity->Cause3 Check Cause4 Inefficient Purification? Impurity->Cause4 Check Cause5 Incorrect pH/Temp? Precipitation->Cause5 Check Cause1->Cause2 No Solution1 Optimize Time/Temp Cause1->Solution1 Yes Solution2 Control Reagent Addition Cause2->Solution2 Yes Cause3->Cause4 No Solution3 Purify Starting Material Cause3->Solution3 Yes Solution4 Intermediate Purification/ Recrystallization Cause4->Solution4 Yes Solution5 Optimize pH/Cooling Cause5->Solution5 Yes

References

Validation & Comparative

Comparative analysis of different synthesis routes for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate.

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a crucial intermediate in the synthesis of the atypical antipsychotic drug Amisulpride. The efficiency, cost-effectiveness, and environmental impact of its production are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthesis routes for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Executive Summary of Synthesis Routes

Several synthetic strategies for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid have been developed, each with distinct advantages and disadvantages. The most prominent routes include the oxidation of a thioether precursor, a multi-step synthesis commencing from 4-amino-2-hydroxybenzoic acid, a pathway involving halogenation and subsequent condensation, and a two-step approach from 2-methoxy-4-acetaminomethyl benzoate. These routes vary significantly in terms of overall yield, purity of the final product, number of steps, and the nature of the reagents and reaction conditions employed.

Comparative Data

The following table summarizes the key quantitative data for the different synthesis routes, offering a clear comparison of their performance.

ParameterRoute 1: Thioether OxidationRoute 2: From 4-Amino-2-hydroxybenzoic AcidRoute 3: Halogenation & CondensationRoute 4: Two-Step Chlorosulfonylation
Starting Material Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate4-Amino-2-hydroxybenzoic acid2-Methoxy-4-acetylamine methyl benzoate2-Methoxy-4-acetaminomethyl benzoate
Key Steps Oxidation, HydrolysisMethylation, Thiocyanation, Ethylation, Oxidation, HydrolysisHalogenation, Condensation, Deacetylation, HydrolysisChlorosulfonylation, Sulfonylation/Ethylation, Hydrolysis
Overall Yield 82%[1]24.5%[2]up to 80%[3]up to 75%[4]
Purity 99%[1]Not explicitly stated99.5%[3]99.5%[4]
Number of Steps 25[5]3-42[4]

Synthesis Route Overviews and Methodologies

This section provides a detailed description of each synthetic route, including experimental protocols for key reactions.

Route 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This route is a common and efficient method for the large-scale production of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. It involves the oxidation of the ethylthio group to an ethylsulfonyl group, followed by the hydrolysis of the methyl ester.[6]

Experimental Protocol:

Step 1: Oxidation In a suitable reactor, a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L) is prepared. A catalytic amount of sodium tungstate (0.0082 kg) is added to the solution at ambient temperature. To this mixture, 30% hydrogen peroxide is slowly added. The reaction mixture is then heated to and stirred at 40-45°C for 3-4 hours. After the reaction is complete, the mixture is cooled to 5-10°C. To quench the excess peroxide, a 5% sodium thiosulfate solution is added, and the mixture is stirred for an additional 60 minutes.[1]

Step 2: Hydrolysis To the reaction mixture containing the in-situ formed methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, a solution of sodium hydroxide (1.00 kg in 10 L of water) is added. The mixture is then warmed to 60-65°C and stirred for 2-3 hours. Upon completion of the hydrolysis, the reaction mixture is cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product. The final product is isolated by filtration.[1]

G start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Oxidation (H2O2, Sodium Tungstate) start->oxidation intermediate Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate oxidation->intermediate hydrolysis Hydrolysis (NaOH, then HCl) intermediate->hydrolysis end 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid hydrolysis->end

Workflow for Route 1: Thioether Oxidation.

Route 2: Synthesis from 4-Amino-2-hydroxybenzoic Acid

This multi-step synthesis provides an alternative pathway starting from the readily available 4-amino-2-hydroxybenzoic acid. The process involves a sequence of methylation, thiocyanation, ethylation, oxidation, and hydrolysis.[2][5]

Experimental Protocol:

Step 1: Methylation 4-Amino-2-hydroxybenzoic acid is methylated using dimethyl sulfate to yield methyl 4-amino-2-methoxybenzoate.[2]

Step 2: Thiocyanation The resulting methyl 4-amino-2-methoxybenzoate is then reacted with potassium thiocyanate and bromine to introduce the thiocyanate group at the 5-position, forming methyl 4-amino-2-methoxy-5-thiocyanatobenzoate.[2]

Step 3: Ethylation The thiocyanate intermediate is subsequently ethylated using bromoethane in the presence of a base like potassium hydroxide to produce methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[2]

Step 4 & 5: Oxidation and Hydrolysis The final steps involve the oxidation of the ethylthio group to the ethylsulfonyl group with hydrogen peroxide, followed by hydrolysis of the methyl ester to yield the final product.[2] A variation of this route suggests the oxidation can be carried out using hydrogen peroxide in acetic acid.[7]

G start 4-Amino-2-hydroxybenzoic acid methylation Methylation (Dimethyl Sulfate) start->methylation thiocyanation Thiocyanation (KSCN, Br2) methylation->thiocyanation ethylation Ethylation (Bromoethane, KOH) thiocyanation->ethylation oxidation Oxidation (H2O2) ethylation->oxidation hydrolysis Hydrolysis oxidation->hydrolysis end 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid hydrolysis->end G start 2-Methoxy-4-acetylamine methyl benzoate halogenation Halogenation (e.g., Br2) start->halogenation condensation Condensation (Sodium Ethanesulfinate, Cu catalyst) halogenation->condensation deacetylation_hydrolysis Deacetylation & Hydrolysis condensation->deacetylation_hydrolysis end 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid deacetylation_hydrolysis->end G start 2-Methoxy-4-acetaminomethyl benzoate chlorosulfonylation Chlorosulfonylation (Chlorosulfonic Acid) start->chlorosulfonylation sulfonylation_ethylation Reaction with Sodium Sulfite & Diethyl Sulfate chlorosulfonylation->sulfonylation_ethylation hydrolysis Hydrolysis & Acidification sulfonylation_ethylation->hydrolysis end 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid hydrolysis->end

References

Validating the Purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Comparative Guide to HPLC and HPTLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the validation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of Amisulpride. We present a detailed, robust HPLC protocol and compare its performance characteristics with High-Performance Thin-Layer Chromatography (HPTLC), offering supporting data to guide your analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical compounds, offering high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.

Experimental Protocol: A Robust HPLC Method

This section details a reverse-phase HPLC method developed for the purity validation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Chromatographic Conditions:

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Sample Preparation:

Accurately weigh and dissolve the 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid standard and sample in the diluent to a final concentration of 100 µg/mL. Filter the solutions through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The performance of the HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (µg/mL) 5 - 150 (r² > 0.999)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from blank and potential impurities

Comparative Analysis: HPLC vs. HPTLC

While HPLC is a powerful tool, other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as throughput, cost, and the nature of the impurities.[1][2]

FeatureHPLCHPTLC
Principle Column ChromatographyPlanar Chromatography
Resolution Very HighHigh
Sensitivity High (ng to pg level)Moderate (ng to µg level)
Quantitation Highly Accurate and PreciseGood, but generally less precise than HPLC
Throughput SequentialHigh (multiple samples run in parallel)
Solvent Consumption HighLow
Cost per Sample HigherLower
Flexibility High (gradient elution, various detectors)Moderate (multiple detection modes possible)
Ideal Application Purity testing, stability studies, impurity profilingRaw material identification, in-process control, screening

Visualizing the Workflow

To illustrate the logical flow of the purity validation process, the following diagram outlines the key steps from sample handling to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard and Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 242 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

References

Spectroscopic Profile of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of the atypical antipsychotic drug Amisulpride. While comprehensive spectral data is utilized for the quality control and characterization of this compound, publicly accessible, detailed numerical datasets for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are limited. However, Infrared (IR) spectroscopic data is available and will be presented alongside general experimental protocols for a comprehensive understanding.

Spectroscopic Data Summary

The structural confirmation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is typically achieved through a combination of NMR, IR, and MS techniques. Commercial suppliers of this compound confirm that it conforms to its structure via NMR analysis.

Table 1: Infrared (IR) Spectroscopy Data

TechniqueWavenumber (cm⁻¹)Assignment
ATR-IR(Data not explicitly provided in search results)N-H stretch, C=O stretch, S=O stretch, C-O stretch, C-H stretch, aromatic C=C stretch
Transmission IR(Data not explicitly provided in search results)N-H stretch, C=O stretch, S=O stretch, C-O stretch, C-H stretch, aromatic C=C stretch

Note: While SpectraBase indicates the availability of ATR-IR and Transmission IR spectra, the detailed peak lists are not directly provided in the initial search results.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

TechniqueData
¹H NMRConforms to structure (as per supplier specifications)
¹³C NMR(Data not publicly available in searched databases)

Table 3: Mass Spectrometry (MS) Data

TechniqueData
MS(Data not publicly available in searched databases)

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for a solid organic compound like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired to determine the chemical environment of the hydrogen atoms. Integration of the signals provides the ratio of protons.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired, often with proton decoupling, to identify the number of unique carbon environments.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane - TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber (cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands are correlated to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak and fragmentation patterns, which help in determining the molecular weight and structural features.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (FTIR-ATR) Compound->IR MS Mass Spectrometry (LC-MS) Compound->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Spectral Analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR and IR spectra of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of the antipsychotic drug amisulpride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established chemical shift principles and a summary of expected IR absorption bands based on its functional groups. For comparative purposes, experimental data for structurally related compounds, 4-aminobenzoic acid and 2-methoxybenzoic acid, are provided. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization and quality control of this important pharmaceutical intermediate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is based on the analysis of its constituent functional groups and their expected influence on the chemical shifts of the aromatic and aliphatic protons.

Predicted ¹H NMR Data for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H (Aromatic, C3-H)~6.5Singlet1H
H (Aromatic, C6-H)~7.8Singlet1H
NH₂ (Amino)~4.5-5.5Broad Singlet2H
OCH₃ (Methoxy)~3.9Singlet3H
CH₂ (Ethyl)~3.2Quartet2H
CH₃ (Ethyl)~1.2Triplet3H
COOH (Carboxylic Acid)~12-13Broad Singlet1H

Comparative ¹H NMR Data

For comparison, the experimental ¹H NMR data for 4-aminobenzoic acid and 2-methoxybenzoic acid are presented below. These compounds share key structural motifs with the target molecule.

Experimental ¹H NMR Data for 4-Aminobenzoic Acid

Solvent: DMSO-d₆

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (Aromatic)7.65Doublet8.82H
H (Aromatic)6.57Doublet8.82H
NH₂ (Amino)5.90Broad Singlet-2H
COOH (Carboxylic Acid)12.0Broad Singlet-1H

[1]

Experimental ¹H NMR Data for 2-Methoxybenzoic Acid

Solvent: CDCl₃ or DMSO-d₆

ProtonsChemical Shift (ppm)MultiplicityIntegration
H (Aromatic)6.8 - 8.0Multiplet4H
OCH₃ (Methoxy)~3.7 - 3.9Singlet3H
COOH (Carboxylic Acid)~11 - 13Broad Singlet1H

[2]

Infrared (IR) Spectral Analysis

The IR spectrum provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds. The expected IR absorption bands for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid are summarized below.

Predicted IR Absorption Bands for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid
Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Strong, Broad
N-H (Amine)3500-3300Medium (two bands)
C-H (Aromatic)3100-3000Medium to Weak
C-H (Aliphatic)3000-2850Medium
C=O (Carboxylic Acid)1710-1680Strong
C=C (Aromatic)1600-1450Medium to Weak
S=O (Sulfonyl)1350-1300 & 1160-1120Strong (two bands)
C-O (Ether)1275-1200Strong
C-N (Amine)1335-1250Strong

[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Comparative IR Data

The following tables present the characteristic IR absorption bands for the key functional groups present in the comparative molecules.

Characteristic IR Bands for 4-Aminobenzoic Acid
Functional GroupAbsorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Amine)3400-3300 (two bands)
C=O (Carboxylic Acid)~1680
C=C (Aromatic)1600-1450

[22][23]

Characteristic IR Bands for 2-Methoxybenzoic Acid
Functional GroupAbsorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)~1680-1720
C-O (Ether)1200-1300

[2]

Experimental Protocols

¹H NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by passing a beam of infrared radiation through the pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed in direct contact with a high-refractive-index crystal.

Visualizations

Chemical_Structure cluster_molecule 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 OCH3 OCH₃ C2->OCH3 C4 C C3->C4 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 SO2 SO₂ C5->SO2 C6->C1 CH2 CH₂ SO2->CH2 CH3 CH₃ CH2->CH3 Spectral_Analysis_Workflow Start Sample of 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid NMR_Spec ¹H NMR Spectroscopy Start->NMR_Spec IR_Spec IR Spectroscopy Start->IR_Spec NMR_Data ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data Structure_Confirmation Structural Elucidation and Functional Group Analysis NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation Comparison Comparison with Reference Spectra Structure_Confirmation->Comparison

References

The Efficacy of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid as a Precursor in Amisulpride Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of pharmaceutical manufacturing, the selection of an optimal precursor is a critical factor that significantly influences the efficiency, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the efficacy of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid as a key intermediate in the synthesis of Amisulpride, a widely used atypical antipsychotic medication. This analysis, targeted at researchers, scientists, and drug development professionals, delves into various synthetic pathways, presenting experimental data to facilitate an informed selection of starting materials.

Amisulpride, chemically known as 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is primarily used in the treatment of schizophrenia.[1] The synthesis of this complex molecule involves multiple steps, with the formation of the substituted benzamide moiety being a crucial stage. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (Amisulpride Acid) serves as a pivotal precursor for this core structure.[1] This guide will compare the synthetic routes originating from different starting materials that lead to the formation of Amisulpride, with a focus on the role and efficiency of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Comparative Analysis of Synthetic Pathways

The industrial synthesis of Amisulpride can be approached through various routes, each with its own set of advantages and disadvantages. The following sections detail the most common pathways, with a comparative analysis of their yields, purity, and overall efficiency.

Route 1: Synthesis starting from 4-Amino-2-hydroxybenzoic Acid

A prevalent method for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid begins with 4-amino-2-hydroxybenzoic acid. This multi-step process typically involves methylation, thiocyanation, ethylation, oxidation, and hydrolysis.

A notable advantage of this route is the ready availability and relatively low cost of the starting material. However, the multi-step nature of this pathway can lead to a lower overall yield. For instance, one reported synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid resulted in a total yield of 24.5%.

Route 2: Synthesis starting from 2-Methoxy-4-acetyl-amino-benzoic Acid Methyl Ester

An alternative and often more efficient pathway commences with 2-methoxy-4-acetyl-amino-benzoic acid methyl ester. This route can be streamlined to a two-step process to yield the target intermediate. This method has been reported to achieve a significantly higher total molar yield of 74.48% with a purity of 99.71%. A variation of this approach, involving halogenation and condensation with sodium ethanesulfinate, has demonstrated a total yield of up to 80% with a purity of 99.5%.

This pathway offers a clear advantage in terms of yield and purity, making it a more attractive option for large-scale industrial production.

Route 3: Synthesis starting from 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid

Another common precursor is 4-amino-5-(ethylthio)-2-methoxybenzoic acid. The synthesis of Amisulpride from this starting material involves alkylation, oxidation, and condensation steps. This route has been reported to produce Amisulpride with a total yield of 45.5% and a purity of 99.5% as determined by HPLC.[2] While the yield is moderate, the process is considered convenient for industrial manufacture.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the compared synthetic routes, offering a clear overview of their respective efficacies.

Starting MaterialKey IntermediateFinal ProductOverall Yield (%)Purity (%)Reference
4-Amino-2-hydroxybenzoic Acid4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid24.5-
2-Methoxy-4-acetyl-amino-benzoic Acid Methyl Ester2-Methoxy-4-amino-5-ethyl sulfone phenylformic acid2-Methoxy-4-amino-5-ethyl sulfone phenylformic acid74.4899.71
2-Methoxy-4-acetylamine methyl benzoateMethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateMethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate8099.5
4-Amino-5-(ethylthio)-2-methoxybenzoic AcidAmisulprideAmisulpride45.599.5[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic processes. Below are representative experimental protocols for the key transformations discussed.

General Protocol for the Oxidation of the Ethylthio Group

A common and critical step in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is the oxidation of the corresponding ethylthio precursor. A general procedure involves dissolving the ethylthio compound in a suitable solvent, such as isopropanol. A catalytic amount of sodium tungstate is added, followed by the slow addition of an oxidizing agent like 30% hydrogen peroxide at a controlled temperature, typically between 40-45°C. The reaction mixture is stirred for several hours until completion.

General Protocol for the Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester to the carboxylic acid is another fundamental step. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide, in an aqueous solution. The reaction mixture is heated to facilitate the hydrolysis. Upon completion, the solution is cooled, and the pH is adjusted with an acid, like dilute hydrochloric acid, to precipitate the carboxylic acid product.

Visualization of Synthetic Pathways and Workflows

To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical flow of the reactions.

Synthesis_Pathway_Comparison cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A1 4-Amino-2-hydroxybenzoic Acid B1 Multi-step Synthesis (Methylation, Thiocyanation, Ethylation, Oxidation, Hydrolysis) A1->B1 Yield: 24.5% C1 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid B1->C1 A2 2-Methoxy-4-acetyl-amino-benzoic Acid Methyl Ester B2 Two-step Synthesis A2->B2 Yield: 74.48% C2 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid B2->C2 A3 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid B3 Alkylation, Oxidation, Condensation A3->B3 Yield: 45.5% C3 Amisulpride B3->C3

Caption: Comparative overview of synthetic routes to Amisulpride.

Experimental_Workflow cluster_oxidation Oxidation of Ethylthio Group cluster_hydrolysis Hydrolysis of Methyl Ester start_ox Start: Ethylthio Precursor step1_ox Dissolve in Isopropanol start_ox->step1_ox step2_ox Add Sodium Tungstate (catalyst) step1_ox->step2_ox step3_ox Slowly add H2O2 at 40-45°C step2_ox->step3_ox step4_ox Stir for 3-4 hours step3_ox->step4_ox end_ox End: Ethylsulfonyl Product step4_ox->end_ox start_hy Start: Methyl Ester step1_hy Treat with NaOH solution start_hy->step1_hy step2_hy Heat to 60-65°C step1_hy->step2_hy step3_hy Stir for 2-3 hours step2_hy->step3_hy step4_hy Cool and acidify with HCl step3_hy->step4_hy end_hy End: Carboxylic Acid step4_hy->end_hy

Caption: General experimental workflows for key synthetic steps.

Conclusion

The selection of a precursor for Amisulpride synthesis has a profound impact on the overall efficiency and economic viability of the manufacturing process. While 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a crucial intermediate, the pathway chosen for its synthesis is a key determinant of success. The data presented in this guide suggests that synthetic routes starting from 2-Methoxy-4-acetyl-amino-benzoic Acid Methyl Ester offer superior yields and purity compared to those beginning with 4-Amino-2-hydroxybenzoic Acid. The direct route from 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid to Amisulpride presents a viable, albeit moderately yielding, industrial process.

Ultimately, the choice of precursor and synthetic route will depend on a variety of factors including raw material cost and availability, process safety, and the desired quality of the final Amisulpride product. This comparative guide provides the necessary data for researchers and drug development professionals to make an informed decision that aligns with their specific manufacturing goals.

References

Comparative Purity Analysis of Commercially Available 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of commercially available 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[1] The following sections present a comparison of supplier-stated purities, detailed experimental protocols for in-house purity verification, and a discussion of potential impurities.

Commercial Supplier Purity Comparison

A survey of various chemical suppliers reveals that 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is generally available at a high purity grade. The table below summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that this data is based on information provided by the suppliers and has not been independently verified. Researchers are encouraged to request lot-specific certificates of analysis for detailed purity information.

SupplierProduct NumberStated PurityAnalytical Method
ChemSceneCS-M1894≥98%Not Specified
TCI ChemicalsA2615>98.0% (T)(HPLC)HPLC
Fisher Scientific (TCI)NC073853198.0+%Not Specified
Mosher ChemicalNANot SpecifiedNot Specified
Yogi EnterpriseNA98%GC
LGC StandardsTRC-M260880>95%HPLC
BLDpharmBD13957998+%HPLC, NMR, LC-MS, UPLC

Note: "(T)" in the TCI Chemicals purity specification typically refers to titration.

Experimental Protocols for Purity Verification

To independently assess the purity of commercially available 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, the following experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Detection

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The proton spectrum should be consistent with the known structure of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. Integration of signals corresponding to impurities can provide a semi-quantitative estimation of their levels.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is used to confirm the molecular weight of the compound and to identify the mass of any impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: ESI in positive or negative ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid ([M+H]⁺ or [M-H]⁻). Other peaks may indicate the presence of impurities.

Potential Impurities

The primary route for the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid involves the oxidation of an ethylthio precursor. Potential impurities may arise from incomplete reaction or side reactions during the synthesis. As this compound is a known impurity of Amisulpride (Amisulpride EP Impurity E), other Amisulpride-related substances could also be present.[1]

Potential Process-Related Impurities:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Compounds formed from side reactions during synthesis.

Potential Degradation Products:

  • Products of oxidation, hydrolysis, or other degradation pathways if the material is not stored under appropriate conditions.

Visualized Experimental Workflow and Synthesis Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and the synthetic route to Amisulpride.

experimental_workflow cluster_sample Sample Handling cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_report Final Assessment sample Commercial 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid prep Sample Preparation (Dissolution) sample->prep hplc HPLC Analysis prep->hplc nmr ¹H NMR Analysis prep->nmr ms Mass Spectrometry prep->ms hplc_data Purity (%) hplc->hplc_data nmr_data Structural Confirmation nmr->nmr_data ms_data Molecular Weight Verification ms->ms_data report Purity Report & Comparison hplc_data->report nmr_data->report ms_data->report

Caption: Experimental workflow for the purity analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

synthesis_pathway reactant1 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid intermediate Acyl Chloride Intermediate reactant1->intermediate Acylation reactant2 Activating Agent (e.g., Thionyl Chloride) reactant2->intermediate product Amisulpride intermediate->product Amidation reactant3 N-ethyl-2-aminomethylpyrrolidine reactant3->product

Caption: Synthesis of Amisulpride from 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

References

Structural Elucidation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a molecule is a critical step in chemical synthesis and drug development, ensuring the identity, purity, and stability of the compound. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a significant intermediate in the synthesis of the antipsychotic drug Amisulpride. We will delve into the experimental data and protocols for core analytical methods, offering a framework for their application.

Core Analytical Techniques for Structural Confirmation

The primary methods for the structural confirmation of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1] Each technique provides unique and complementary information to build a complete picture of the molecule's structure.

Data at a Glance: A Comparative Overview

The following table summarizes the expected and observed data from the principal analytical techniques used to characterize 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Analytical TechniqueParameterExpected/Observed Value for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acidInformation Provided
¹H NMR Spectroscopy Chemical Shift (δ)~1.0-1.5 ppm (triplet, 3H, -CH₃), ~3.0-3.5 ppm (quartet, 2H, -CH₂-), ~3.8-4.0 ppm (singlet, 3H, -OCH₃), ~6.5-8.0 ppm (aromatic protons), ~4.0-5.0 ppm (broad singlet, 2H, -NH₂), ~10-13 ppm (broad singlet, 1H, -COOH)Provides information on the chemical environment of hydrogen atoms, their connectivity, and relative numbers.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3400-3300 cm⁻¹ (N-H stretch), ~3300-2500 cm⁻¹ (O-H stretch, broad), ~1700-1680 cm⁻¹ (C=O stretch), ~1620-1580 cm⁻¹ (C=C aromatic stretch), ~1300 & ~1150 cm⁻¹ (S=O stretch)Identifies the presence of specific functional groups within the molecule. Spectra are available on SpectraBase.[2]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular Ion [M+H]⁺: 260.05873 (Predicted). Fragmentation patterns would reveal loss of functional groups.Determines the molecular weight and can provide information on the molecular formula and fragmentation pathways.[3]
High-Performance Liquid Chromatography (HPLC) Purity>98.0% is commercially available.Assesses the purity of the compound and can be used for quantification.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the key analytical techniques.

¹H NMR Spectroscopy
  • Objective: To determine the proton framework of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.[6][7]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[1][8]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, N-H, C=O, S=O).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the solution to the low µg/mL or ng/mL range.

    • Filter the solution to remove any particulates.[9]

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions (Typical for Benzoic Acid Derivatives):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 230-280 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

    • Dilute to a suitable concentration within the linear range of the detector.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic molecule like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR Sample IR FTIR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample HPLC HPLC Purity Purification->HPLC Sample Data_Integration Data Integration & Structure Elucidation NMR->Data_Integration IR->Data_Integration MS->Data_Integration HPLC->Data_Integration Confirmation Structure Confirmed Data_Integration->Confirmation

Workflow for structural confirmation.

Alternative and Complementary Techniques

While the core techniques described above are generally sufficient for structural confirmation, other methods can provide valuable complementary information, especially for complex samples or when isomeric ambiguity exists.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. Aromatic carbons typically appear in the 120-150 ppm range.[12]

  • Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities, especially for complex structures.

  • X-ray Crystallography: Provides the absolute, three-dimensional structure of a crystalline compound with high precision. This is considered the "gold standard" for structural determination if a suitable single crystal can be grown.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which can be used to confirm the molecular formula.

By integrating the data from these powerful analytical techniques, researchers can confidently confirm the structure of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, ensuring the quality and reliability of this important pharmaceutical intermediate.

References

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid versus other benzoic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a crucial intermediate, against alternative benzoic acid derivatives in the synthesis of substituted benzamide drugs. The focus is on its primary application in the manufacturing of Amisulpride, an atypical antipsychotic. This document details synthetic pathways, presents comparative quantitative data, and provides experimental protocols to support research and development in medicinal chemistry.

Introduction to 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS: 71675-87-1) is a highly functionalized benzoic acid derivative. Its specific arrangement of amino, ethylsulfonyl, and methoxy groups makes it a valuable building block in the pharmaceutical industry. Its principal application is as the key precursor for the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia.[1] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).

Synthetic Routes to 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid can be achieved through various pathways, often starting from more common benzoic acid derivatives. The choice of route can significantly influence the overall yield, purity, and industrial scalability. Below is a comparison of common synthetic strategies.

Data Presentation: Synthesis of the Key Intermediate
Starting MaterialKey Transformation StepsOverall Yield (%)Purity (%)Reference
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate1. Oxidation of the thioether to a sulfone. 2. Hydrolysis of the methyl ester.82%>99%[2]
4-Amino-2-hydroxybenzoic acid1. Methylation (esterification and etherification). 2. Thiocyanation. 3. Ethylation. 4. Oxidation. 5. Hydrolysis.24.5%Not Specified[1]
2-Methoxy-4-acetamidobenzoic acid methyl ester1. Chlorosulfonation. 2. Reaction with sodium sulfite and diethyl sulfate. 3. Hydrolysis/Deacetylation.~75%>99.5%[3]

The data clearly indicates that starting from the ethylthio-substituted precursor leads to a significantly higher yield and purity of the target intermediate compared to the route beginning with 4-amino-2-hydroxybenzoic acid. The route from 2-methoxy-4-acetamidobenzoic acid methyl ester also presents a high-yielding alternative.

Comparison with Other Benzoic Acid Derivatives in Antipsychotic Synthesis

While 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is pivotal for Amisulpride, other substituted benzoic acids are precursors for different benzamide antipsychotics, such as Sulpiride and Tiapride. These compounds share a common benzamide core but differ in their substitution patterns, which arise from different benzoic acid starting materials.

Data Presentation: Synthesis of Benzamide APIs
Target APIKey Benzoic Acid IntermediateAmine Coupling PartnerOverall Yield (%)Reference
Amisulpride 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine~100% (final step)[4]
Sulpiride 2-Methoxy-5-sulfamoylbenzoic acid methyl esterN-Ethyl-2-aminomethyl pyrrolidine95-96%[5]
Tiapride 2-Methoxy-5-(methanesulfonyl)benzoic acidN,N-Diethylethylenediamine46%[6][7]

This comparison highlights that while the final amidation step for Amisulpride is highly efficient, the overall yield is heavily dependent on the synthesis of its complex benzoic acid precursor. The synthesis of related drugs like Sulpiride and Tiapride starts from different, and in some cases simpler, benzoic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process optimization.

Protocol 1: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid from its Thioether Precursor[2]

This protocol is based on an industrial-scale synthesis.

  • Oxidation:

    • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L), add a catalytic amount of sodium tungstate (0.0082 kg).

    • Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.

    • Stir the reaction mixture at 40-45 °C for 3-4 hours.

    • Cool the mixture to 5-10 °C.

    • Quench the reaction by adding a 5% sodium thiosulfate solution and stir for 1 hour to yield methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.

  • Hydrolysis:

    • To the reaction mixture from the previous step, add a solution of sodium hydroxide (1.00 kg in 10 L of water).

    • Warm the mixture to 60-65 °C and stir for 2-3 hours.

    • After completion, cool the reaction mass and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

    • Isolate the product by filtration. The reported yield is 82% with a purity of >99%.

Protocol 2: Synthesis of Amisulpride via Acyl Chloride[8]

This protocol details the final coupling step to form the API.

  • Acyl Chloride Formation:

    • Treat 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid with thionyl chloride as a raw material in a suitable solvent to carry out an acylation reaction.

    • This reaction forms the intermediate 4-amino-5-ethylsulfonyl-2-methoxybenzoyl chloride.

  • Amidation:

    • Subject the resulting benzoyl chloride to an amidation reaction with N-ethyl-2-aminomethylpyrrolidine.

    • The reaction is typically carried out in a suitable solvent, often in the presence of a base like triethylamine to neutralize the HCl byproduct.[4]

    • The crude Amisulpride is then isolated and purified, often by recrystallization.

Mandatory Visualizations

Synthetic Workflow for Amisulpride

The following diagram illustrates the key final steps in the synthesis of Amisulpride from its benzoic acid precursor.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid C 4-Amino-5-ethylsulfonyl- 2-methoxybenzoyl chloride A->C B Thionyl Chloride (SOCl2) B->C E Amisulpride C->E D N-ethyl-2-aminomethylpyrrolidine D->E G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_vesicle Dopamine D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine_vesicle->D2_D3_Receptor Binds Signaling Downstream Signaling (e.g., ↓cAMP) D2_D3_Receptor->Signaling Response Neuronal Response (Positive Symptoms) Signaling->Response Amisulpride Amisulpride (High Dose) Amisulpride->D2_D3_Receptor BLOCKS

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates is a cornerstone of a successful research and development pipeline. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a key intermediate in the synthesis of Amisulpride, an antipsychotic and antiemetic agent. Ensuring the purity and concentration of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, supported by representative experimental data and detailed methodologies.

Method Performance at a Glance

The choice between HPLC-UV and LC-MS/MS for the analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid hinges on the specific requirements of the analytical task, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. LC-MS/MS generally provides significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred method for trace-level analysis and in complex biological matrices. In contrast, HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for routine quality control and analysis of bulk materials where the analyte concentration is relatively high.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical validation parameters for the quantification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid using HPLC-UV and LC-MS/MS. The data is compiled from validation studies of the closely related compound, Amisulpride, and represents expected performance characteristics.[1][2][3][4][5][6]

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 15 µg/mL2.0 - 2500.0 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%96.0 - 101.5%
Precision (%RSD) < 2%< 2.8%
Limit of Detection (LOD) ~0.15 µg/mL~1.5 ng/mL
Limit of Quantification (LOQ) ~0.47 µg/mL~4.5 ng/mL
Specificity Moderate to HighVery High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is suitable for the routine quantification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in bulk drug substances and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column: Inertsil ODS C18 (150 x 4.6 mm, 3.5 µm).[6]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 6.5) and acetonitrile in a ratio of 60:40 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 257 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in complex biological matrices or for trace-level analysis.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Zorbax Bonus-RP C18 (75 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase: An isocratic mobile phase composed of 0.2% formic acid in water and methanol in a ratio of 35:65 (v/v).[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid would need to be determined and optimized using a reference standard.

  • Injection Volume: 5 µL.

  • Sample Preparation: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to remove matrix interferences. The final extract would be reconstituted in the mobile phase.

Mandatory Visualization

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome cluster_3 Action Dev_HPLC Develop & Validate HPLC-UV Method Analyze_Samples Analyze the Same Set of Samples by Both Methods Dev_HPLC->Analyze_Samples Dev_LCMS Develop & Validate LC-MS/MS Method Dev_LCMS->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Comparable Results are Comparable Compare_Results->Comparable Acceptance Criteria Met Not_Comparable Results are Not Comparable Compare_Results->Not_Comparable Acceptance Criteria Not Met Implement Implement Either Method Based on Project Needs Comparable->Implement Investigate Investigate Discrepancies (e.g., matrix effects, selectivity) Not_Comparable->Investigate Investigate->Dev_HPLC Investigate->Dev_LCMS

Workflow for the cross-validation of analytical methods.

MethodSelection cluster_0 Analytical Need cluster_1 Method Choice cluster_2 Recommended Method Need What is the Primary Analytical Requirement? High_Sensitivity High Sensitivity & Selectivity (e.g., bioanalysis, trace impurities) Need->High_Sensitivity Routine_QC Routine Quality Control (e.g., bulk material, formulation) Need->Routine_QC Select_LCMS Select LC-MS/MS High_Sensitivity->Select_LCMS Select_HPLC Select HPLC-UV Routine_QC->Select_HPLC

Decision tree for selecting an analytical method.

References

Comparative Analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount to the integrity of their work. This guide provides a comparative analysis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of the antipsychotic drug Amisulpride, and its common process-related impurities.[1] The data presented is compiled from typical specifications and analytical findings for this compound.

Certificate of Analysis: A Comparative Overview

The Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical substance. Below is a table summarizing typical analytical data for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid against its known impurities. This comparison is essential for understanding the potential impact of impurities on subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Parameter4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid SpecificationAmisulpride Impurity E SpecificationAmisulpride Impurity G SpecificationTest Method
Appearance White to off-white crystalline powderLight yellow powderOff-white solidVisual
Identification Conforms to structureConforms to structureConforms to structureIR, NMR
Purity (HPLC) ≥99.5%[2]Report ValueReport ValueHPLC
Melting Point 148.0 to 152.0 °C[3]Not SpecifiedNot SpecifiedUSP <741>
Related Compounds
Amisulpride EP Impurity G≤0.15%Not Applicable≥98%HPLC
Amisulpride EP Impurity H≤0.15%Not ApplicableNot ApplicableHPLC
Any Unspecified Impurity≤0.10%Report ValueReport ValueHPLC
Residual Solvents ≤0.5%Not ApplicableNot ApplicableGC
Loss on Drying ≤0.5%Not SpecifiedNot SpecifiedUSP <731>

Experimental Protocols

The determination of purity and identification of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and its impurities are primarily conducted using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation of the main compound from its impurities.

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance, for instance, 240 nm.[4]

  • Procedure:

    • Prepare a standard solution of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid of known concentration.

    • Prepare a sample solution of the batch to be tested.

    • Inject both the standard and sample solutions into the HPLC system.

    • The area of the peaks corresponding to the main compound and any impurities are integrated.

    • Purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. Impurity levels are quantified against the standard or by area normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Procedure:

    • Acquire a proton (¹H) NMR spectrum.

    • Acquire a carbon (¹³C) NMR spectrum.

    • The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra are analyzed and compared with the expected structure of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid. This provides unambiguous confirmation of the compound's identity.

Synthesis and Impurity Formation Pathway

The synthesis of Amisulpride from 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a multi-step process. Impurities can arise from starting materials, intermediates, or degradation products.[5][6] Understanding the synthetic pathway is crucial for controlling the impurity profile of the final product.

G cluster_synthesis Amisulpride Synthesis Start 2-methoxy-4-acetylaminomethyl benzoate Intermediate1 Halogenation Start->Intermediate1 Step 1 Intermediate2 Condensation with Sodium Ethanesulfinate Intermediate1->Intermediate2 Step 2 Target 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid Intermediate2->Target Step 3 Coupling Coupling with (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine Target->Coupling Final Step Amisulpride Amisulpride Coupling->Amisulpride

Caption: Simplified synthetic pathway to Amisulpride.

Logical Workflow for Quality Control

A robust quality control workflow is essential to ensure that 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid meets the required specifications before its use in drug manufacturing.

G RawMaterial Receipt of Raw Material: 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid Sampling Representative Sampling RawMaterial->Sampling Testing Analytical Testing (HPLC, NMR, etc.) Sampling->Testing CoA_Review CoA Review and Comparison to Specs Testing->CoA_Review Decision Decision CoA_Review->Decision Release Release for Manufacturing Decision->Release Pass Reject Rejection and Quarantine Decision->Reject Fail

Caption: Quality control workflow for incoming raw material.

References

Safety Operating Guide

Proper Disposal of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 71675-87-1), fostering a culture of safety and environmental responsibility within the laboratory.

The following procedures are based on established safety data sheets and general laboratory chemical waste management guidelines. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with local, state, and federal regulations.

Chemical Profile and Hazard Summary

A clear understanding of the chemical's properties is the first step in safe handling and disposal.

Property Information Citation
Chemical Name This compound[1]
CAS Number 71675-87-1[1][2]
Physical Form Solid[3]
Primary Hazards Harmful to aquatic life with long-lasting effects. May cause skin, eye, and respiratory irritation.[2][4]
Personal Protective Equipment (PPE) Protective clothing, gloves, safety glasses, and dust respirator.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

Step 1: Immediate Waste Containment at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point where the waste is generated. This area must be under the control of the laboratory personnel.[5][6]

  • Use Appropriate Waste Containers:

    • Place solid waste in a clean, dry, sealable, and clearly labeled container.[1] Plastic containers are often preferred for chemical waste.[6]

    • Ensure the container is compatible with the chemical and has a secure screw cap.[5]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

  • Properly Label the Waste Container:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date when the first waste was added to the container.[7]

Step 2: Handling and Storage in the Laboratory
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the chemical waste. If there is a risk of generating dust, a dust respirator should be used.[1]

  • Segregation of Waste: Store the waste container for this compound separately from incompatible materials. As a general rule, segregate acids, bases, flammables, and oxidizers.[5]

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[6][7] Regularly inspect the container for any signs of leakage or deterioration.[5]

  • Storage Duration: Partially filled containers can remain in the SAA for up to one year, as long as the total volume of hazardous waste does not exceed 55 gallons.[6]

Step 3: Disposal of Empty Containers
  • Decontamination: An empty container that held this compound should be managed as hazardous waste unless properly decontaminated.

  • Rinsing Procedure: For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent that can remove the residue.[7] The resulting rinsate must be collected and disposed of as hazardous waste.[7]

  • Final Disposal: Once decontaminated, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling.[7]

Step 4: Arranging for Final Disposal
  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific hazardous waste collection program and procedures.

  • Waste Collection Request: Once the waste container is full, or approaching its storage time limit, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[6][7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink.[7][8][9] This substance is harmful to aquatic life.[2]

  • Landfill Prohibition: Do not dispose of this chemical in the regular trash.[10] It must be disposed of through an authorized hazardous or special waste collection point.[1][2] The SDS suggests that the final disposal method may be an authorized landfill after collection by a licensed professional waste disposal service.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: 4-Amino-5-(ethylsulfonyl) -2-methoxybenzoic acid is_solid Is the waste solid? start->is_solid is_empty_container Is it an empty container? start->is_empty_container No solid_container Place in a clean, dry, sealable, and labeled hazardous waste container. is_solid->solid_container Yes store_saa Store container in designated Satellite Accumulation Area (SAA). solid_container->store_saa is_empty_container->solid_container No decontaminate Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. is_empty_container->decontaminate Yes dispose_trash Deface labels and dispose of container in regular trash. decontaminate->dispose_trash is_full Is container full or storage limit reached? store_saa->is_full request_pickup Contact EHS for hazardous waste pickup. is_full->request_pickup Yes continue_storage Continue to store safely in SAA. is_full->continue_storage No

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The following procedural instructions are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adherence to stringent personal protective equipment protocols is mandatory to mitigate exposure risks.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shieldStandard chemical safety goggles are required for all handling procedures. A face shield must be worn over goggles when there is a risk of dust generation or splashing.[1]
Skin Protection Nitrile or Neoprene gloves (double-gloving recommended) and a chemical-resistant lab coatDue to the skin irritation hazard, chemically resistant gloves are essential. Nitrile gloves offer good resistance to a variety of chemicals, though for aromatic acids, neoprene or butyl rubber gloves can also be suitable.[2] Double-gloving is a best practice when handling potent powders.[3] A fully fastened lab coat is required to protect from contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorAll handling of the solid, powdered form of this chemical must be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is mandatory.[1]

Operational Plan: Step-by-Step Handling Procedures

A designated and clearly labeled area should be established for working with toxic or irritating powders.[4] The work surface should be lined with absorbent, leak-proof bench paper to contain any potential spills.[4]

Weighing the Compound:

  • Preparation: Before handling the chemical, ensure all necessary equipment, including pre-weighed, labeled, and sealed containers, spatulas, and waste receptacles, are inside the chemical fume hood.[4]

  • Taring the Container: Place a sealable container on the analytical balance and tare it to zero.

  • Transfer in Fume Hood: Move the tared container into the chemical fume hood. Carefully transfer the desired amount of this compound into the container using a clean spatula.[5] Keep the stock container closed as much as possible.[4]

  • Sealing and Re-weighing: Securely seal the container with the substance inside the fume hood. It can then be removed from the hood and re-weighed to determine the exact mass.[5]

  • Solution Preparation: If preparing a solution, do so within the fume hood by adding the solvent directly to the sealed container if possible.

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder using Tare Method prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area & Equipment dissolve->decon After Experiment dispose Segregate & Dispose of Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

A flowchart for the safe handling of this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Disposal:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling and Storage: All waste containers must be labeled with "Hazardous Waste" and the full chemical name. Store sealed waste containers in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.[7]

Decontamination Procedures:

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area. The most common method is to wipe down surfaces with soap and water using disposable towels.[1] For aromatic amines, specialized decontamination solutions are also available and may be suitable.

  • Equipment: Non-disposable equipment should be cleaned after each use. This can be done by wiping with a towel wetted with a solvent in which the powder is soluble, followed by a wash with soap and water.[3]

  • Spills: In the event of a spill, evacuate the area if necessary. For small solid spills, gently cover with absorbent material, then wet it to prevent dust from becoming airborne.[8] Scoop the material into a hazardous waste container. For liquid spills, use an appropriate absorbent material and follow the same procedure.[8] Always wear the appropriate PPE during spill cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Reactant of Route 2
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.